Product packaging for 2-Methyl-3-(1-piperidinyl)benzoic Acid(Cat. No.:CAS No. 886501-22-0)

2-Methyl-3-(1-piperidinyl)benzoic Acid

Cat. No.: B1366863
CAS No.: 886501-22-0
M. Wt: 219.28 g/mol
InChI Key: RZQWNANFHHDHHJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-piperidinyl)benzoic Acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B1366863 2-Methyl-3-(1-piperidinyl)benzoic Acid CAS No. 886501-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-11(13(15)16)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQWNANFHHDHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281977
Record name 2-Methyl-3-(1-piperidinyl)benzoic acid
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-22-0
Record name 2-Methyl-3-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(1-piperidinyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Methyl-3-(1-piperidinyl)benzoic Acid, a valuable building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, influencing physicochemical properties like lipophilicity and basicity, which can enhance pharmacokinetic profiles and target engagement.[1][2] This document details a multi-step synthesis beginning with the nitration of m-toluic acid, followed by reduction to form a key amine intermediate. The core of this synthesis is a palladium-catalyzed Buchwald-Hartwig amination to construct the C-N bond between the aromatic ring and the piperidine moiety.[3][4] The guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed, step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the overall synthetic workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction: The Significance of the Piperidinyl-Benzoic Acid Scaffold

The this compound scaffold is of significant interest in medicinal chemistry. The piperidine ring is a common structural motif found in a wide array of bioactive molecules and approved drugs.[2][5] Its incorporation into a molecule can modulate key pharmacological properties. The benzoic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).[6] The unique ortho-methyl substitution pattern on the benzoic acid ring can influence the conformation of the molecule and its interaction with biological targets.[1] Derivatives of piperidinyl-benzoic acids have been investigated for a range of therapeutic applications, including as kinase inhibitors and central nervous system agents.[1][7]

This guide presents a logical and well-established synthetic route to this compound, commencing from readily available starting materials. The chosen pathway emphasizes efficiency, scalability, and the use of modern synthetic methodologies.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from m-toluic acid. The overall strategy is depicted in the workflow diagram below.

Synthesis_Workflow start m-Toluic Acid step1 Nitration start->step1 intermediate1 2-Methyl-3-nitrobenzoic Acid step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 3-Amino-2-methylbenzoic Acid step2->intermediate2 step3 Buchwald-Hartwig Amination intermediate2->step3 intermediate3 Methyl 2-Methyl-3-(1-piperidinyl)benzoate step3->intermediate3 step4 Ester Hydrolysis intermediate3->step4 product This compound step4->product

Caption: Overall synthetic workflow for this compound.

The key transformations in this synthetic sequence are:

  • Nitration: Introduction of a nitro group at the 3-position of 2-methylbenzoic acid (m-toluic acid).

  • Reduction: Conversion of the nitro group to an amino group to furnish 3-amino-2-methylbenzoic acid.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of a 3-halo-2-methylbenzoate ester with piperidine.

  • Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

The initial step involves the nitration of m-toluic acid. The methyl group is an ortho-, para-director; however, under strongly acidic conditions, the directing effect of the carboxylic acid group (meta-directing) and steric hindrance from the methyl group favor the introduction of the nitro group at the 3-position.

Protocol:

  • To a stirred solution of fuming nitric acid (4 mL), cooled to -10 °C in an ice-salt bath, slowly add m-toluic acid (1 g).[8]

  • Maintain the temperature at -10 °C and continue stirring for 1 hour.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-methyl-3-nitrobenzoic acid.[8]

  • The crude product can be further purified by recrystallization.

ReagentMolar Mass ( g/mol )QuantityMoles
m-Toluic Acid136.151 g7.34 mmol
Fuming Nitric Acid63.014 mL-

Table 1: Reagents for the synthesis of 2-Methyl-3-nitrobenzoic Acid.

Step 2: Synthesis of 3-Amino-2-methylbenzoic Acid

The nitro group of 2-methyl-3-nitrobenzoic acid is then reduced to an amine. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[9]

Protocol:

  • Dissolve 2-methyl-3-nitrobenzoic acid (2 g, 11.04 mmol) in ethyl acetate in a two-necked round-bottom flask.[9]

  • Add 5% Pd/C catalyst (0.10 g) to the solution.[9]

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 15 hours.[9]

  • After the reaction is complete (monitored by TLC), remove the catalyst by filtration through a pad of celite.

  • Remove the solvent by distillation under reduced pressure to obtain the crude 3-amino-2-methylbenzoic acid.[9]

  • The crude product can be purified by column chromatography or recrystallization to yield a pure white solid.[9]

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-nitrobenzoic Acid181.152 g11.04 mmol
5% Pd/C-0.10 g-
Ethyl Acetate88.11--
Hydrogen2.02Balloon pressure-

Table 2: Reagents for the synthesis of 3-Amino-2-methylbenzoic Acid.

Step 3 & 4: Synthesis of this compound via Buchwald-Hartwig Amination and Hydrolysis

The final steps involve the formation of the C-N bond between the aromatic ring and piperidine, followed by ester hydrolysis. A highly effective method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3] For this reaction, the carboxylic acid of 3-amino-2-methylbenzoic acid needs to be protected, for instance, as a methyl ester. The amino group is then converted to a halide (e.g., bromide) via a Sandmeyer-type reaction to provide the substrate for the Buchwald-Hartwig reaction. A more direct approach, starting from a commercially available 3-halo-2-methylbenzoic acid ester, is often preferred for convenience. The final step is the hydrolysis of the ester to the carboxylic acid.[1]

The following protocol outlines the Buchwald-Hartwig amination of methyl 3-bromo-2-methylbenzoate with piperidine, followed by hydrolysis.

Caption: Experimental workflow for the Buchwald-Hartwig amination and subsequent hydrolysis.

Protocol for Buchwald-Hartwig Amination:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 3-bromo-2-methylbenzoate (1.0 mmol), a palladium catalyst such as palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand like racemic-BINAP (0.03 mmol).[4]

  • Add anhydrous toluene (5 mL) to the flask.[4]

  • Add piperidine (1.2 mmol) to the mixture.[4]

  • Finally, add a base such as sodium tert-butoxide (1.4 mmol).[4]

  • Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or GC-MS.[4]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-methyl-3-(1-piperidinyl)benzoate.[4]

ReagentMolar Mass ( g/mol )Quantity (for 1 mmol scale)Moles
Methyl 3-bromo-2-methylbenzoate229.08229 mg1.0 mmol
Piperidine85.15102 mg (0.12 mL)1.2 mmol
Palladium(II) Acetate224.504.5 mg0.02 mmol
Racemic-BINAP622.6718.7 mg0.03 mmol
Sodium tert-butoxide96.10134.5 mg1.4 mmol
Toluene (anhydrous)92.145 mL-

Table 3: Reagents for the Buchwald-Hartwig Amination.

Protocol for Ester Hydrolysis:

  • Dissolve methyl 2-methyl-3-(1-piperidinyl)benzoate (1.0 eq) in a mixture of methanol and water.[1]

  • Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).[1]

  • Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).[1]

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 2.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[1]

Conclusion

This technical guide has detailed a reliable and efficient multi-step synthesis of this compound. The described pathway, utilizing well-established reactions such as nitration, reduction, and the Buchwald-Hartwig amination, provides a practical approach for obtaining this valuable medicinal chemistry building block. The provided protocols, coupled with mechanistic insights, are intended to empower researchers in their synthetic endeavors. The versatility of the final product allows for its use in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-3-(1-piperidinyl)benzoic Acid, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing established analytical principles with practical, field-proven insights, this document serves as a technical resource for researchers aiming to characterize this compound and unlock its therapeutic potential.

Introduction: Unveiling the Molecular Architecture

This compound is a substituted benzoic acid derivative characterized by the presence of a methyl group and a piperidinyl moiety on the aromatic ring. Its unique structural features, combining a carboxylic acid group with a tertiary amine, suggest a complex interplay of acidic and basic properties, which profoundly influences its behavior in biological systems.

The molecular structure is foundational to understanding its physicochemical profile. The IUPAC name is 2-Methyl-3-(piperidin-1-yl)benzoic acid, and its chemical formula is C₁₃H₁₇NO₂.[1] A thorough characterization of this molecule is the first critical step in any drug development campaign.

Core Physicochemical Properties: A Quantitative Overview

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in public databases, we can infer expected values based on its structural analogues and outline the requisite experimental determinations.

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Weight 219.28 g/mol [2]Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
Melting Point (°C) ~120-130A sharp melting point is indicative of high purity. It also influences formulation and storage stability.
Boiling Point (°C) > 300 (decomposition may occur)Important for purification methods such as distillation, though less relevant for non-volatile solids.
Solubility pH-dependentCritical for formulation development and absorption. The presence of both acidic and basic functional groups suggests zwitterionic character and variable solubility in aqueous and organic media.
pKa Carboxylic Acid: ~4-5; Piperidinyl Group: ~9-10Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding.
LogP (Octanol/Water) ~2-3A measure of lipophilicity, which is a key determinant of membrane permeability and distribution within the body.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research, rigorous experimental validation of the predicted properties is essential. The following section details the standard, self-validating protocols for determining the key physicochemical parameters of this compound.

Determination of Melting Point

The melting point provides a quick and effective assessment of purity.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

Causality: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. A sharp melting point, consistent with literature values for similar pure compounds, indicates high purity.

Solubility Determination (pH-dependent)

Given the amphoteric nature of the molecule, its solubility is expected to be highly dependent on pH.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of the compound to a fixed volume of each buffer.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure saturation.

  • Filter the saturated solutions to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: At low pH, the piperidinyl group will be protonated, increasing aqueous solubility. At high pH, the carboxylic acid will be deprotonated, also enhancing aqueous solubility. The lowest solubility is expected at the isoelectric point.

pKa Determination

The acid dissociation constants (pKa) are critical for predicting the ionization state of the molecule at physiological pH.

Methodology: Potentiometric Titration

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Causality: The inflection points in the titration curve correspond to the equivalence points where the functional groups are fully protonated or deprotonated. The pKa is the pH at which 50% of the specific functional group is ionized.[3][4]

LogP Determination

The octanol-water partition coefficient (LogP) is a key indicator of a drug's lipophilicity.

Methodology: Shake-Flask Method

  • Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

  • Place the mixture in a separatory funnel and shake vigorously to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: A higher LogP value indicates greater lipophilicity, suggesting better permeation through lipid membranes but potentially lower aqueous solubility.

Synthesis and Spectroscopic Characterization

A reliable synthetic route and thorough spectroscopic analysis are essential for confirming the identity and purity of this compound.

Proposed Synthetic Pathway

A plausible synthetic route involves the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[5][6]

Synthesis 2-Methyl-3-bromobenzoic acid 2-Methyl-3-bromobenzoic acid Methyl 2-methyl-3-bromobenzoate Methyl 2-methyl-3-bromobenzoate 2-Methyl-3-bromobenzoic acid->Methyl 2-methyl-3-bromobenzoate Esterification (MeOH, H2SO4) Methyl 2-methyl-3-(1-piperidinyl)benzoate Methyl 2-methyl-3-(1-piperidinyl)benzoate Methyl 2-methyl-3-bromobenzoate->Methyl 2-methyl-3-(1-piperidinyl)benzoate Buchwald-Hartwig Amination (Piperidine, Pd catalyst, ligand, base) This compound This compound Methyl 2-methyl-3-(1-piperidinyl)benzoate->this compound Hydrolysis (LiOH, THF/H2O) a cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis Crude Product Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Pure Compound Pure Compound Purification (Column Chromatography)->Pure Compound 1H NMR 1H NMR Pure Compound->1H NMR Proton Environment 13C NMR 13C NMR Pure Compound->13C NMR Carbon Skeleton Mass Spec Mass Spec Pure Compound->Mass Spec Molecular Weight FTIR FTIR Pure Compound->FTIR Functional Groups G cluster_assays Potential In Vitro Assays Compound Synthesis\n& Characterization Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis\n& Characterization->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Anticancer Anticancer In Vitro Screening->Anticancer Antimicrobial Antimicrobial In Vitro Screening->Antimicrobial Enzyme Inhibition Enzyme Inhibition In Vitro Screening->Enzyme Inhibition Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

References

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-Methyl-3-(1-piperidinyl)benzoic Acid. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related analogs and the broader classes of benzoic acid and piperidine derivatives. We present several well-reasoned, hypothetical mechanisms of action, focusing on its potential as an anti-inflammatory, neuro-modulatory, and anti-cancer agent. For each proposed mechanism, we delineate the underlying signaling pathways and provide detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction and Molecular Profile

This compound is a synthetic organic compound characterized by a benzoic acid backbone, substituted with a methyl group at the ortho-position (C2) and a piperidinyl group at the meta-position (C3). The unique arrangement of these functional groups suggests a range of potential pharmacological activities, drawing from the well-established bioactivities of its constituent moieties. The piperidine ring is a common feature in numerous pharmaceuticals, known to influence properties like basicity and lipophilicity, which are critical for target engagement and pharmacokinetic profiles[1]. The benzoic acid scaffold is also a cornerstone in medicinal chemistry, notably as the foundation for many non-steroidal anti-inflammatory drugs (NSAIDs)[2].

PropertyValueSource
Molecular FormulaC13H17NO2PubChem
Molecular Weight219.28 g/mol PubChem
IUPAC Name2-methyl-3-(piperidin-1-yl)benzoic acidPubChem
PubChem CID7148436PubChem

Hypothetical Mechanisms of Action and Supporting Evidence

Based on the structural characteristics of this compound, we propose three primary, plausible mechanisms of action for further investigation.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The benzoic acid moiety is a classic pharmacophore for cyclooxygenase (COX) inhibitors. NSAIDs like aspirin and its derivatives exert their anti-inflammatory effects by inhibiting COX-1 and COX-2, enzymes that catalyze the synthesis of pro-inflammatory prostaglandins[3].

Structural Rationale:

  • Carboxylic Acid Group: The carboxylate is a key feature for many COX inhibitors, anchoring the molecule within the active site of the enzyme[4].

  • Ortho-Methyl Group: The presence of a methyl group at the C2 position may influence the compound's selectivity and potency. While some studies on substituted benzoic acids have explored various substitution patterns, the specific impact of an ortho-methyl group in this context requires further investigation[5]. It could potentially provide a steric hindrance that favors binding to the larger active site of COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects[3].

  • Meta-Piperidinyl Group: The bulky and basic piperidinyl group at the C3 position is likely to significantly influence the compound's interaction with the COX active site. Its position may allow it to interact with secondary binding pockets or the membrane-binding domain of the enzyme.

Proposed Signaling Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Compound This compound Compound->COX_Enzymes Inhibition Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Figure 1: Proposed mechanism of COX inhibition.

Neuromodulatory Effects via Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are well-represented among acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. These inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission[6].

Structural Rationale:

  • Piperidine Moiety: The basic nitrogen within the piperidine ring can be protonated at physiological pH, allowing for a cationic-π interaction with aromatic residues in the active site gorge of AChE, a common binding motif for this class of inhibitors[7].

  • Benzoic Acid Scaffold: The substituted benzoic acid portion of the molecule can engage in various interactions within the AChE active site, including hydrophobic and van der Waals forces. Molecular docking studies of similar piperidine-containing compounds have shown that the aromatic ring can interact with key residues like Trp84 and Phe330[7].

Proposed Binding Interaction:

AChE_Binding cluster_AChE AChE Active Site PAS Peripheral Anionic Site (PAS) (e.g., Tyr121, Tyr334) CAS Catalytic Anionic Site (CAS) (e.g., Trp84, Phe330) Compound This compound Piperidine Piperidinyl Group Compound->Piperidine Benzoic_Acid Benzoic Acid Moiety Compound->Benzoic_Acid Piperidine->CAS Cationic-π Interaction Benzoic_Acid->PAS Hydrophobic/van der Waals Interactions

Figure 2: Hypothetical binding of the compound in the AChE active site.

Anti-Cancer Activity via NF-κB Signaling Pathway Inhibition

Both piperidine and benzoic acid derivatives have been reported to possess anti-cancer properties, with some acting through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation, and its dysregulation is implicated in many cancers[8].

Structural Rationale:

  • Combined Scaffold: The combination of a piperidine and a benzoic acid derivative creates a scaffold that could potentially interact with components of the NF-κB signaling cascade. For instance, some salicylate derivatives have been shown to inhibit NF-κB activation[9][10]. Piperine, a natural product containing a piperidine ring, has also been shown to inhibit the nuclear translocation of NF-κB subunits[11].

Proposed Signaling Pathway:

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive, in cytoplasm) IKK->NFkB_inactive Activation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active, in nucleus) NFkB_inactive->NFkB_active Translocation Gene_Expression Target Gene Expression (e.g., Cyclins, Anti-apoptotic proteins) NFkB_active->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Compound This compound Compound->IKK Inhibition? Compound->NFkB_active Inhibition of Translocation?

Figure 3: Potential points of intervention in the NF-κB signaling pathway.

Experimental Protocols for Mechanism Validation

The following protocols are designed to systematically investigate the hypothesized mechanisms of action.

COX Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay kit can be used. These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.

  • Procedure: a. Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. c. Incubate for a specified time at the recommended temperature (e.g., 15 minutes at 25°C). d. Initiate the reaction by adding arachidonic acid (the substrate). e. After a further incubation period, add the colorimetric or fluorometric substrate. f. Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of the compound on AChE activity.

Methodology:

  • Enzyme Source: Electric eel AChE or human recombinant AChE.

  • Assay Principle: This spectrophotometric assay is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add DTNB solution, the test compound or a known inhibitor (e.g., donepezil) as a positive control, and the AChE enzyme solution. c. Pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C). d. Start the reaction by adding the substrate, acetylthiocholine iodide. e. Monitor the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.

NF-κB Inhibition Assays

Objective: To assess the ability of the compound to inhibit NF-κB activation and nuclear translocation.

Methodology:

  • Cell Line: A suitable cell line that shows robust NF-κB activation, such as human monocytic THP-1 cells or mouse macrophage RAW 264.7 cells.

  • NF-κB Activation: Induce NF-κB activation using an appropriate stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Experimental Workflow:

NFkB_Workflow Start Culture Cells (e.g., RAW 264.7) Pretreat Pre-treat with This compound (various concentrations) Start->Pretreat Stimulate Stimulate with LPS or TNF-α Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse Fractionate Nuclear & Cytoplasmic Fractionation Lyse->Fractionate qPCR qPCR for Target Gene Expression (e.g., IL-6, COX-2) Lyse->qPCR Western_Blot Western Blot for p65, IκBα Fractionate->Western_Blot ELISA ELISA for p65 DNA Binding Fractionate->ELISA Data_Analysis Data Analysis (Quantify Inhibition) Western_Blot->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis

Figure 4: Experimental workflow for investigating NF-κB inhibition.

  • Specific Assays:

    • Western Blot: Analyze the levels of the p65 subunit of NF-κB in the nuclear and cytoplasmic fractions to assess translocation. Also, probe for the levels of phosphorylated and total IκBα in the cytoplasm to determine if the compound inhibits its degradation.

    • ELISA-based DNA Binding Assay: Use a commercially available kit to quantify the binding of the active p65 subunit to a consensus DNA sequence, providing a direct measure of NF-κB activity.

    • Quantitative PCR (qPCR): Measure the mRNA levels of NF-κB target genes (e.g., IL-6, TNF-α, COX-2) to assess the downstream effects of NF-κB inhibition.

Conclusion and Future Directions

This compound presents an intriguing scaffold with the potential for diverse pharmacological activities. Based on a thorough analysis of its structural components, this guide has outlined plausible mechanisms of action in the realms of anti-inflammatory, neuro-modulatory, and anti-cancer therapeutics. The proposed inhibitory actions on COX enzymes, acetylcholinesterase, and the NF-κB signaling pathway are grounded in established structure-activity relationships of related compound classes.

The experimental protocols provided herein offer a clear and robust framework for the empirical validation of these hypotheses. Successful demonstration of activity in these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models of inflammation, neurodegeneration, and cancer. Furthermore, lead optimization studies could be initiated to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this and related novel chemical entities holds promise for the development of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Methyl-3-(1-piperidinyl)benzoic Acid: Synthesis, Properties, and Inferred Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Chemical Space

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide delves into the synthesis, characterization, and putative biological relevance of 2-Methyl-3-(1-piperidinyl)benzoic Acid, a compound situated at the intersection of several pharmacologically significant classes. It is imperative to state from the outset that publicly available literature dedicated exclusively to this specific molecule is sparse. Therefore, this document serves as a technical synthesis, leveraging established principles of organic chemistry and structure-activity relationship (SAR) data from closely related analogs to construct a predictive and practical framework. For the discerning researcher, this guide is intended not as a definitive history, but as a well-founded starting point for future investigation.

Molecular Architecture and Physicochemical Profile

The structure of this compound incorporates three key functionalities that are hypothesized to govern its chemical behavior and biological interactions: a benzoic acid moiety, a piperidine ring, and a methyl group.

  • Benzoic Acid Core: This acidic group provides a critical site for hydrogen bonding and salt formation, influencing solubility and potential interactions with biological targets.[1]

  • Piperidine Moiety: As a saturated heterocycle, the piperidine ring is a privileged structure in drug discovery. It often enhances lipophilicity and basicity, which can improve pharmacokinetic properties and target engagement.

  • Methyl Group: The strategic placement of a methyl group at the 2-position can induce significant conformational and electronic effects. It may influence the orientation of the adjacent piperidine and carboxylic acid groups, potentially enhancing binding to a specific target or improving metabolic stability.[2]

Predicted Physicochemical Properties
PropertyThis compound (Predicted)2-(1-Piperidinyl)benzoic Acid3-Aminobenzoic Acid
Molecular Formula C₁₃H₁₇NO₂C₁₂H₁₅NO₂C₇H₇NO₂
Molecular Weight 219.28 g/mol 205.26 g/mol 137.14 g/mol
Predicted pKa (Acidic) ~4.5 - 5.0~4.84.79
Predicted pKa (Basic) ~8.5 - 9.0~8.83.12
Predicted LogP ~2.8 - 3.2~2.51.66

Note: Predicted values are generated using standard computational algorithms and should be confirmed experimentally.

Proposed Synthetic Pathways

The synthesis of this compound is most logically achieved through the formation of the aryl C-N bond between a substituted benzene ring and piperidine. The two most prominent and industrially relevant methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[3][4] The choice between these methods often depends on factors such as substrate scope, catalyst cost, and reaction conditions.

A plausible synthetic strategy begins with 2-methyl-3-nitrobenzoic acid, a commercially available starting material. The nitro group can be reduced to an amine, which is then converted to a halide, setting the stage for the C-N coupling reaction.

Synthetic_Pathway A 2-Methyl-3-nitrobenzoic acid B 3-Amino-2-methylbenzoic acid A->B Reduction (e.g., H₂, Pd/C) C 2-Methyl-3-halobenzoic acid B->C Sandmeyer Reaction (e.g., NaNO₂, HBr) D This compound C->D Buchwald-Hartwig or Ullmann Coupling (Piperidine, Catalyst)

Figure 1: Proposed synthetic route to the target compound.
Key Synthetic Transformations

The initial step involves the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid. Catalytic hydrogenation is the preferred method for its high yield and clean reaction profile.[5]

Protocol: Catalytic Hydrogenation

  • Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent, such as ethyl acetate or methanol, in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-2-methylbenzoic acid, which can often be used in the next step without further purification.

The resulting 3-amino-2-methylbenzoic acid can be converted to a more reactive halo-derivative (e.g., 2-methyl-3-bromobenzoic acid) via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.

This is the pivotal step in forming the target molecule.

Method A: Buchwald-Hartwig Amination This palladium-catalyzed reaction is renowned for its broad functional group tolerance and relatively mild conditions.[3][6]

Protocol: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-methyl-3-bromobenzoic acid (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2.0-3.0 eq).

  • Add piperidine (1.2-1.5 eq) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Ullmann Condensation The Ullmann condensation is a copper-catalyzed alternative that often requires higher temperatures but can be more cost-effective.[4][7] Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions.[8]

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A Combine Aryl Halide, Catalyst, Ligand, and Base B Add Piperidine and Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Figure 2: General experimental workflow for C-N cross-coupling.

Inferred Biological Activity and Therapeutic Potential

While no specific biological data exists for this compound, the principles of SAR allow for educated hypotheses regarding its potential pharmacological profile. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] The specific substitution pattern is critical in determining the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Insights
  • Substitution Position: The relative positions of the functional groups on the benzoic acid ring are crucial. The meta disposition of the piperidine group relative to the carboxylic acid, combined with the ortho methyl group, creates a unique steric and electronic environment. This specific arrangement could confer selectivity for a particular enzyme or receptor binding pocket.

  • Analgesic and Anti-inflammatory Potential: Many compounds containing a piperidine moiety linked to an aromatic ring exhibit analgesic and anti-inflammatory properties. The piperidine can interact with various receptors in the central nervous system or enzymes involved in the inflammatory cascade.

  • Kinase Inhibition: The aminobenzoic acid scaffold is a common feature in many kinase inhibitors used in oncology.[9] The carboxylic acid can act as a hinge-binding group, while the piperidine moiety can occupy a hydrophobic pocket in the enzyme's active site.

Hypothetical_MOA cluster_cell Target Cell Receptor Kinase Receptor Substrate Substrate Protein Receptor->Substrate Phosphorylation Block Inhibition ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Inflammation) PhosphoSubstrate->Downstream Molecule This compound Molecule->Receptor

Figure 3: Hypothetical mechanism of action as a kinase inhibitor.

Conclusion and Future Directions

This compound represents an intriguing yet under-explored molecule. Based on the robust chemistry of its structural components, its synthesis is readily achievable through established cross-coupling methodologies like the Buchwald-Hartwig amination or Ullmann condensation. While its biological profile remains to be elucidated, SAR analysis of related compounds suggests a promising potential for this molecule in various therapeutic areas, particularly as an anti-inflammatory agent or a kinase inhibitor.

The next logical steps for researchers in this area are clear:

  • Chemical Synthesis and Characterization: The proposed synthetic routes should be executed to produce a pure sample of the compound, followed by full characterization using modern analytical techniques (NMR, MS, elemental analysis).

  • In Vitro Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro assays to identify its primary biological targets.

  • Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to explore the SAR of this new scaffold, further refining its potency and selectivity.

This guide provides the foundational knowledge and practical protocols to embark on the exploration of this compound, a molecule that holds the potential to contribute to the next generation of therapeutic agents.

References

An In-depth Technical Guide to 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct, in-depth research literature on 2-Methyl-3-(1-piperidinyl)benzoic Acid is notably sparse. This guide has been constructed by synthesizing data from commercial suppliers, applying established principles of organic synthesis and characterization, and extrapolating potential biological relevance from structurally related compounds. All protocols and claims are grounded in authoritative chemical principles to guide researchers in the synthesis, characterization, and potential exploration of this molecule.

Executive Summary

This compound is a substituted aromatic carboxylic acid featuring a piperidine moiety. While not extensively documented in academic literature, its structure represents a confluence of motifs—the N-aryl piperidine and the substituted benzoic acid—that are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, including a robust, field-proven synthetic protocol via Buchwald-Hartwig amination, detailed characterization methodologies, and an expert analysis of its potential applications based on the known activities of its constituent chemical functionalities. This document serves as a foundational resource for researchers intending to synthesize, characterize, or explore the utility of this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound, derived from its chemical structure, are crucial for its handling, reaction setup, and analytical characterization.[1]

PropertyValueSource
IUPAC Name 2-methyl-3-piperidin-1-ylbenzoic acidPubChem[1]
Molecular Formula C₁₃H₁₇NO₂PubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
CAS Number 886501-22-0PubChem[1]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)O)N2CCCCC2PubChem[1]
InChIKey RZQWNANFHHDHHJ-UHFFFAOYSA-NPubChem[1]

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This method is renowned for its efficiency and functional group tolerance in forming C-N bonds, making it superior to harsher methods like the Ullmann condensation for this substrate.[2][4]

The logical choice of starting materials is a 3-halo-2-methylbenzoic acid derivative and piperidine. The bromo- or iodo-derivatives are typically more reactive than the chloro-derivative. For cost-effectiveness and reactivity, methyl 3-bromo-2-methylbenzoate is an ideal precursor. The synthesis proceeds in two key stages: the C-N coupling followed by saponification of the methyl ester.

Proposed Synthetic Workflow

The following diagram illustrates the two-step synthesis from a commercially available precursor.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 2-methyl-3-(1-piperidinyl)benzoate

  • Rationale: This step employs a palladium(0) catalyst generated in situ from a Pd(II) precatalyst. A bulky, electron-rich phosphine ligand like Xantphos is crucial to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the piperidine, forming the active nucleophile. Anhydrous toluene is the solvent of choice to prevent catalyst deactivation and unwanted side reactions like ester hydrolysis.[4]

  • Procedure:

    • To a flame-dried Schlenk flask, add methyl 3-bromo-2-methylbenzoate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

    • Finally, add sodium tert-butoxide (1.4 eq) to the stirred mixture. Note: The addition of the base is often exothermic.

    • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the intermediate ester.

Part B: Hydrolysis to this compound

  • Rationale: Saponification is a standard ester hydrolysis method. Lithium hydroxide (LiOH) is used in a mixed solvent system (THF/water) to ensure solubility of both the ester and the hydroxide salt. The reaction is followed by an acidic workup to protonate the resulting carboxylate salt, precipitating the desired carboxylic acid product.

  • Procedure:

    • Dissolve the purified methyl ester from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until hydrolysis is complete (monitored by TLC or LC-MS).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1M HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques and expected results are standard for a molecule of this type.[6][7]

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) in the ~7.0-8.0 ppm region. - Piperidine protons (10H) as multiplets in the ~1.5-3.0 ppm range. - Methyl group singlet (3H) around ~2.2-2.5 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.
¹³C NMR - Carbonyl carbon of the carboxylic acid (~170 ppm). - Aromatic carbons (~120-150 ppm). - Piperidine carbons (~25-55 ppm). - Methyl carbon (~15-20 ppm).
FT-IR - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-N stretch (~1100-1250 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 220.1332.
HPLC A single major peak indicating >95% purity.

Potential Biological and Pharmacological Significance

While direct biological studies on this compound are not available, its structural components are featured in numerous biologically active compounds. This allows for an expert-driven, speculative analysis of its potential.

  • N-Aryl Piperidine Motif: The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in drugs targeting the central nervous system (CNS), cardiovascular system, and more.[8] N-aryl piperidine derivatives have shown a wide range of activities, including acting as histamine H3 receptor agonists and possessing antimicrobial or antifungal properties.[9][10] The specific substitution pattern on the aryl ring greatly influences the biological activity.[10]

  • Substituted Benzoic Acid Motif: Benzoic acid derivatives are also common in pharmaceuticals. The carboxylic acid group can act as a hydrogen bond donor/acceptor or a bioisostere for other functional groups, influencing receptor binding and pharmacokinetic properties.

  • Potential Applications:

    • CNS Agents: Given the prevalence of the piperidine scaffold in CNS drugs, this compound could be explored as a precursor for novel antipsychotic, antidepressant, or anxiolytic agents.

    • Antimicrobial Agents: Some N-aryl piperidines have demonstrated antimicrobial and antifungal activity.[9] This compound could be screened against various bacterial and fungal strains.[11]

    • Enzyme Inhibitors: The structure could potentially interact with various enzyme active sites, making it a candidate for screening in enzyme inhibition assays.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a structural framework that suggests potential for further exploration in drug discovery and materials science. This guide provides a robust and reliable pathway for its synthesis and characterization, laying the groundwork for future research. The next logical steps for a research program would involve:

  • Biological Screening: Perform broad in vitro screening against various cell lines (e.g., cancer cell lines) and microbial strains to identify any potential bioactivity.[12]

  • Analogue Synthesis: Create a library of related compounds by varying the substituents on the benzoic acid ring or by using different cyclic amines in place of piperidine to establish structure-activity relationships (SAR).

  • Physicochemical Profiling: Conduct detailed studies on properties like solubility, pKa, and lipophilicity (LogP) to assess its drug-like properties.

This molecule represents an accessible yet unexplored area of chemical space, offering a valuable starting point for novel scientific investigation.

References

An In-depth Technical Guide to the Biological Investigation of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to researchers, scientists, and drug development professionals poised to investigate the biological potential of 2-Methyl-3-(1-piperidinyl)benzoic Acid. While direct, extensive research on this specific molecule is nascent, its structural motifs—a substituted benzoic acid and a piperidine ring—are hallmarks of numerous biologically active compounds.

This document, therefore, serves as a comprehensive roadmap. It is not a mere compilation of existing data, but a forward-looking technical guide that postulates potential biological activities based on established knowledge of analogous structures. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to rigorously assess the therapeutic promise of this compound. Every proposed step is grounded in authoritative scientific principles, providing a robust framework for your investigation.

Molecular Profile and Synthesis of this compound

1.1. Chemical Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₇NO₂[1]

  • Molecular Weight: 219.28 g/mol [1]

  • CAS Number: 90565-98-3[1]

The structure features a benzoic acid core, a known pharmacophore that imparts acidic properties and potential for hydrogen bonding. The piperidine ring, a common scaffold in pharmaceuticals, can influence lipophilicity, basicity, and receptor interactions.[2] The methyl group at the ortho-position to the carboxylic acid is anticipated to alter the molecule's steric and electronic properties compared to its non-methylated counterpart, 3-(1-piperidinyl)benzoic acid, potentially influencing its biological activity and metabolic stability.[3]

1.2. Rationale for Synthesis: The Buchwald-Hartwig Approach

A reliable synthetic route is paramount for obtaining the high-purity compound required for biological screening. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds, making it an ideal choice for the synthesis of this compound.[4][5] The proposed synthesis commences from the corresponding methyl ester to circumvent potential complications with the free carboxylic acid during the coupling reaction.

1.2.1. Step-by-Step Synthesis Protocol

  • Buchwald-Hartwig Amination of the Methyl Ester:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-bromo-2-methylbenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 0.02 eq), and a suitable phosphine ligand like Xantphos (e.g., 0.04 eq).[5]

    • Add anhydrous toluene as the solvent.

    • To this mixture, add piperidine (1.2 eq) followed by a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).[5]

    • Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, methyl 2-methyl-3-(1-piperidinyl)benzoate, by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.[2]

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).[2]

    • Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.[5]

    • The final product, this compound, may precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.[2]

1.3. Proposed Synthetic Workflow Diagram

Synthesis_Workflow start Methyl 3-bromo-2-methylbenzoate + Piperidine reagents Pd₂(dba)₃, Xantphos, NaOtBu Toluene, 80-100 °C start->reagents Buchwald-Hartwig Amination intermediate Methyl 2-methyl-3-(1-piperidinyl)benzoate reagents->intermediate hydrolysis_reagents LiOH or NaOH Methanol/Water intermediate->hydrolysis_reagents Hydrolysis final_product This compound hydrolysis_reagents->final_product

Caption: Synthetic route for this compound.

Postulated Biological Activities and Investigative Pathways

Based on the structural components of this compound, we can postulate several avenues for biological activity. The following sections outline these potential activities and the experimental workflows to validate them.

2.1. Potential as a Kinase Inhibitor in Oncology

The 2-(piperidin-1-yl)benzoate moiety can serve as a crucial fragment for interacting with the hinge region of protein kinases or as a vector for substitutions into other pockets of the ATP-binding site.[2] Many kinase inhibitors feature heterocyclic cores with substituted aromatic and aliphatic groups.[2]

2.1.1. Proposed Signaling Pathway Involvement

Dysregulation of signaling pathways such as the MAPK/ERK pathway is a common feature in many cancers.[6] We hypothesize that this compound could potentially inhibit key kinases within this cascade, such as MEK or ERK.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound This compound Compound->MEK Inhibition? Compound->ERK Inhibition?

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

2.1.2. Experimental Workflow for Kinase Inhibitor Screening

  • In Vitro Kinase Panel Screening:

    • Objective: To identify potential kinase targets.

    • Method: Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a panel of 96 or more kinases) at a fixed concentration (e.g., 10 µM). The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

    • Data Analysis: Express results as a percentage of inhibition relative to a control (e.g., DMSO).

  • IC₅₀ Determination for Hit Kinases:

    • Objective: To quantify the potency of the compound against identified "hit" kinases (those showing significant inhibition in the initial screen).

    • Method: Perform a dose-response analysis by incubating varying concentrations of the compound with the target kinase.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Cell-Based Assays:

    • Objective: To assess the compound's effect on cancer cell proliferation and viability.

    • Method: Utilize cancer cell lines known to be dependent on the identified target kinase (e.g., BRAF-mutant melanoma cell lines for MEK inhibitors). Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) after treating the cells with a range of compound concentrations for 72 hours.

    • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Target Engagement and Pathway Modulation:

    • Objective: To confirm that the compound inhibits the target kinase within the cellular context.

    • Method: Treat the selected cell lines with the compound for a short period (e.g., 1-2 hours). Lyse the cells and perform Western blotting to analyze the phosphorylation status of the target kinase's downstream substrates (e.g., phospho-ERK levels if MEK is the target).

    • Data Analysis: A reduction in the phosphorylation of the downstream substrate indicates target engagement.

2.2. Potential as a Monoacylglycerol Lipase (MAGL) Inhibitor for Neurological Disorders

Structurally related benzylpiperidine and benzylpiperazine derivatives have been evaluated as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[7] MAGL inhibitors are being investigated for the treatment of neurological disorders.[7]

2.2.1. Experimental Workflow for MAGL Inhibition

  • In Vitro MAGL Inhibition Assay:

    • Objective: To determine if the compound inhibits human MAGL (hMAGL) activity.

    • Method: A fluorometric assay can be employed using a substrate that releases a fluorescent product upon cleavage by MAGL. Recombinant hMAGL is incubated with the compound at various concentrations before the addition of the substrate.

    • Data Analysis: Measure the fluorescence intensity over time and calculate the IC₅₀ value.[7]

  • Reversibility of Inhibition Assay:

    • Objective: To determine if the inhibition is reversible or irreversible.

    • Method: Pre-incubate hMAGL with a high concentration of the compound, then dilute the mixture significantly to reduce the compound concentration and measure the recovery of enzyme activity over time.

    • Data Analysis: A rapid recovery of activity suggests reversible inhibition, while a lack of recovery indicates irreversible inhibition.[7]

  • In Vivo Pharmacokinetic (PK) and Brain Penetration Studies:

    • Objective: To assess the compound's ability to be absorbed, distributed in the body, and cross the blood-brain barrier.

    • Method: Administer the compound to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes. Collect blood and brain tissue samples at various time points.[8][9]

    • Data Analysis: Analyze the compound concentration in plasma and brain homogenates using LC-MS/MS to determine key PK parameters (e.g., clearance, half-life, oral bioavailability, and brain-to-plasma ratio).[8][9]

2.3. Potential Antimicrobial and Antiparasitic Activity

Benzoic acid derivatives isolated from Piper species have demonstrated antibacterial, antifungal, and antiparasitic properties.[10][11][12] Additionally, some 2-(1-piperidinyl)benzoic acid derivatives have shown activity against bacteria like Staphylococcus aureus and Escherichia coli.[3]

2.3.1. Experimental Workflow for Antimicrobial and Antiparasitic Screening

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Method: Use a broth microdilution method in 96-well plates. Prepare serial dilutions of the compound in the appropriate growth medium. Inoculate with a standardized suspension of the test organism (e.g., S. aureus, E. coli, Candida albicans). Incubate under appropriate conditions.

    • Data Analysis: The MIC is the lowest concentration at which no visible growth is observed.

  • In Vitro Antiparasitic Assays:

    • Objective: To evaluate the compound's activity against relevant parasites.

    • Method:

      • For Leishmania spp.: Screen against the promastigote and amastigote forms of the parasite.

      • For Trypanosoma cruzi: Test against the epimastigote and trypomastigote forms.

      • For Plasmodium falciparum: Use a SYBR Green I-based fluorescence assay to assess the inhibition of parasite proliferation in cultured red blood cells.[11]

    • Data Analysis: Determine the IC₅₀ values for each parasite species.

Data Presentation and Interpretation

To facilitate a clear comparison of the experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: Summary of In Vitro Biological Activity

Assay TypeTarget/OrganismEndpointResult (e.g., IC₅₀, MIC)
Kinase InhibitionMEK1IC₅₀[Value in µM or nM]
Cell ProliferationA375 (Melanoma)GI₅₀[Value in µM or nM]
Enzyme InhibitionhMAGLIC₅₀[Value in µM or nM]
AntibacterialS. aureusMIC[Value in µg/mL]
AntiparasiticP. falciparumIC₅₀[Value in µg/mL]

Table 2: Summary of In Vivo Pharmacokinetic Properties in Rats

ParameterIV AdministrationPO Administration
Dose (mg/kg)[Value][Value]
Clearance (mL/min/kg)[Value]N/A
Half-life (t₁/₂) (h)[Value][Value]
AUC (h*ng/mL)[Value][Value]
Oral Bioavailability (%)N/A[Value]
Brain-to-Plasma Ratio (at Tₘₐₓ)[Value][Value]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the biological activities of this compound. The proposed workflows are designed to be robust and to generate high-quality, interpretable data that will elucidate the compound's therapeutic potential. Positive results in any of the outlined screening funnels would warrant further investigation, including lead optimization to enhance potency and selectivity, detailed mechanism-of-action studies, and in vivo efficacy studies in relevant disease models. The journey from a novel molecule to a potential therapeutic agent is arduous, but with a logical and scientifically rigorous approach, the path forward becomes clear.

References

Spectroscopic Characterization of 2-Methyl-3-(1-piperidinyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of Novel Compounds

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide provides an in-depth technical overview of the expected spectroscopic data for 2-Methyl-3-(1-piperidinyl)benzoic Acid, a molecule of interest in medicinal chemistry.

I. Molecular Structure and Predicted Spectroscopic Features

This compound is a substituted aromatic carboxylic acid with the following structure:

The key structural features that will dominate its spectroscopic signatures are:

  • A tri-substituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectrum and specific bending patterns in the IR spectrum.

  • A carboxylic acid group (-COOH): This functional group has highly distinctive features in both NMR and IR spectroscopy.

  • A methyl group (-CH3): This will produce a singlet in the ¹H NMR spectrum.

  • A piperidinyl group: The methylene (-CH2-) protons of the piperidine ring will exhibit characteristic chemical shifts and multiplicities in the NMR spectra. The nitrogen atom will also influence the fragmentation pattern in mass spectrometry.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.0-7.5Multiplet3HAr-HThe three aromatic protons will show complex splitting patterns due to their coupling with each other. The exact shifts will depend on the electronic effects of the substituents.
~2.8-3.2Multiplet4H-N-(CH₂)₂- (Piperidinyl)The four protons on the carbons adjacent to the nitrogen in the piperidine ring will be deshielded and appear as a multiplet.
~2.3Singlet3HAr-CH₃The methyl group protons are attached to the aromatic ring and will appear as a singlet.
~1.5-1.8Multiplet6H-(CH₂)₃- (Piperidinyl)The remaining six protons of the piperidine ring will appear as a complex multiplet in the aliphatic region.

Rationale based on spectral data of similar compounds like 3-Amino-2-methylbenzoic acid and general principles of NMR spectroscopy.[1][2]

B. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168-172-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~120-150Ar-CThe six aromatic carbons will appear in this region, with quaternary carbons often having lower intensity.
~50-55-N-(CH₂)₂- (Piperidinyl)The carbons of the piperidine ring attached to the nitrogen will be in this range.
~24-27-(CH₂)₃- (Piperidinyl)The other carbons of the piperidine ring will be found further upfield.
~18-22Ar-CH₃The methyl carbon will appear in the aliphatic region.
C. Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of small organic molecules.[3]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Process & Analyze Spectra acquire_C->process

Caption: A streamlined workflow for NMR analysis.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[5]
~2930, ~2850C-H stretchAliphatic (Piperidinyl, Methyl)These are the typical stretching vibrations for sp³ hybridized C-H bonds.
~1700C=O stretchCarboxylic AcidThe carbonyl stretch of an aromatic carboxylic acid is a strong, sharp peak. Conjugation with the aromatic ring can slightly lower this frequency.[6]
~1600, ~1475C=C stretchAromatic RingThese absorptions are characteristic of the benzene ring.
~1300C-O stretchCarboxylic AcidThis band is associated with the C-O single bond of the carboxylic acid.
~1200C-N stretchAryl-AmineThe stretching vibration of the C-N bond between the aromatic ring and the piperidine nitrogen.
690-900C-H bend (out-of-plane)Aromatic RingThe pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.

Rationale based on spectral data of benzoic acid and its derivatives.[5][6][7]

B. Experimental Protocol for IR Data Acquisition (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[8][9]

ATR-FTIR Method:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

  • Record a background spectrum of the clean, empty ATR accessory.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

IR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample clean_after Clean Crystal acquire_sample->clean_after end End clean_after->end

Caption: Workflow for ATR-FTIR analysis of a solid sample.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

A. Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), a "hard" ionization technique, this compound (Molecular Weight: 219.28 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[10][11]

Predicted m/zIon Structure/Fragment LostRationale
219[M]⁺Molecular ion peak.
202[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
174[M - COOH]⁺Loss of the carboxylic acid group.
134[M - C₅H₁₀N]⁺Loss of the piperidinyl group.
84[C₅H₁₀N]⁺The piperidinyl fragment itself, which is a stable cation.

The fragmentation of N-aryl piperidines is complex, and other fragmentation pathways are possible.[12][13]

B. Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

This protocol outlines a general procedure for analyzing a solid organic compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.[14]

  • Sample Introduction:

    • For a pure, volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, if the compound is amenable to gas chromatography, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

  • Ionization:

    • The sample is vaporized in the heated inlet.

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Analysis & Detection sample_prep Prepare Sample (Solid or Solution) vaporize Vaporize Sample sample_prep->vaporize ionize Electron Ionization (70 eV) vaporize->ionize mass_analyzer Mass Analysis (Separation by m/z) ionize->mass_analyzer detect Detection & Spectrum Generation mass_analyzer->detect

Caption: General workflow for EI-Mass Spectrometry.

V. Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging the foundational principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have established a robust framework for the interpretation of its anticipated spectral data. The detailed experimental protocols included herein offer a standardized approach for researchers to acquire high-quality data for this and other novel compounds. As experimental data for this compound becomes available, this guide will serve as a valuable reference for its validation and interpretation.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 2-Methyl-3-(1-piperidinyl)benzoic Acid. In the absence of direct pharmacological data for this specific molecule, this document leverages a rational, structure-based approach to infer potential biological activities and mechanisms of action. By dissecting the compound into its core structural motifs—the piperidine ring and the benzoic acid moiety—we extrapolate from the extensive pharmacology of analogous compounds to propose a series of plausible therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the strategic investigation of this compound. We present hypothesized targets in the realms of oncology, neurodegenerative disease, and inflammation, supported by detailed mechanistic insights and robust, actionable experimental protocols for validation.

Introduction to this compound: A Molecule of Inferred Potential

This compound is a synthetic organic compound characterized by a benzoic acid backbone substituted with a methyl group and a piperidine ring. The unique spatial and electronic arrangement of these functional groups suggests a high potential for interaction with biological macromolecules. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] Similarly, benzoic acid and its derivatives have a long history of therapeutic use, exhibiting a wide array of pharmacological activities.[2] The strategic combination of these two pharmacophores in a single molecule warrants a thorough investigation into its potential therapeutic applications.

Chemical Structure:

This guide will explore the following potential therapeutic avenues for this compound based on a comprehensive analysis of its structural components.

Inferred Therapeutic Target Class I: Oncology

The piperidine moiety is a common feature in a significant number of anticancer agents.[3][4] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and interference with DNA replication.[5][6]

Hypothetical Target: Inhibition of Cancer Cell Proliferation and Angiogenesis

Rationale: The piperidine scaffold has been integral to the development of inhibitors targeting various kinases and other enzymes crucial for cancer cell survival and proliferation.[4] Furthermore, both piperidine and benzoic acid derivatives have been reported to modulate signaling pathways such as NF-κB and PI3K/Akt, which are frequently dysregulated in cancer.[3]

Proposed Mechanism of Action: this compound may inhibit tumor growth by interfering with critical signaling cascades that control cell cycle progression, apoptosis, and angiogenesis. The lipophilic nature of the piperidine ring could facilitate cell membrane traversal, allowing the benzoic acid moiety to interact with intracellular targets.

Experimental Validation Workflow: Anticancer Activity Screening

A tiered screening approach is recommended to systematically evaluate the anticancer potential of this compound.

Diagram of Experimental Workflow:

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & QC B NCI-60 Cancer Cell Line Panel Screening A->B Purity >95% C Dose-Response & IC50 Determination in Hit Cell Lines B->C Identify sensitive lines D Apoptosis Assays (Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Kinase Inhibition Profiling C->F H Angiogenesis Assays (Tube Formation Assay) C->H G Western Blot for Signaling Pathways (e.g., PI3K/Akt, MAPK) D->G E->G I Xenograft Mouse Model with Hit Cell Line G->I H->I J Tumor Growth Inhibition & Toxicity Assessment I->J AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound This compound Compound->AChE Inhibition Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling

References

An In-Depth Technical Guide to the In Vitro Screening of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro screening of the novel compound, 2-Methyl-3-(1-piperidinyl)benzoic Acid. As a compound with limited publicly available biological data[1], a structured, hypothesis-driven screening cascade is essential to elucidate its potential therapeutic value. This document outlines a logical progression of assays, from broad phenotypic screens to specific target-based and safety assessments, designed to identify and characterize its bioactivity, with a primary focus on anti-inflammatory pathways.

Introduction and Rationale

This compound is a small molecule featuring a benzoic acid moiety substituted with a methyl group and a piperidine ring. While the specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active agents. The benzoic acid core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and piperidine rings are prevalent in many centrally active and anti-inflammatory compounds.[2][3][4] This structural analogy provides a compelling rationale for investigating its potential as a modulator of inflammatory responses.

This guide proposes a tiered screening approach. The primary objective is to determine if the compound possesses anti-inflammatory properties. Subsequent tiers aim to deconvolute the mechanism of action (MOA), assess its selectivity, and perform preliminary safety profiling.

Compound Characterization and Preparation

Prior to initiating any biological screening, a thorough characterization of the test compound is a prerequisite for data integrity and reproducibility. This foundational step ensures that observed biological effects are attributable to the compound itself and not to impurities or degradation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for preparing appropriate stock solutions and for interpreting structure-activity relationships (SAR) in later stages.

PropertyValueSource
Molecular FormulaC13H17NO2PubChem[1]
Molecular Weight219.28 g/mol PubChem[5]
IUPAC Name2-methyl-3-piperidin-1-ylbenzoic acidPubChem[1]
SolubilityTo be determined experimentally in relevant assay buffers and DMSO.N/A
Purity≥95% (recommended)To be confirmed by LC-MS and ¹H-NMR.
StabilityTo be assessed in solution (DMSO, assay media) at various temperatures.N/A
Protocol for Stock Solution Preparation

Ensuring the compound is fully solubilized is critical for accurate and reproducible results.

  • Primary Stock Preparation : Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Gentle vortexing or sonication may be required.

  • Working Stock Solutions : Prepare intermediate dilutions from the primary stock in 100% DMSO. This minimizes the final concentration of DMSO in the assay wells.

  • Final Assay Concentration : Dilute the working stocks into the final assay medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Tier 1: Primary Screening for Anti-Inflammatory Activity

The initial screening phase is designed to cast a broad net to detect potential anti-inflammatory effects using robust, cell-based phenotypic assays.

Rationale for Primary Assays

Inflammation is a complex process involving the release of various mediators. A key initiating event in many inflammatory responses is the activation of immune cells, such as macrophages, by stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines and enzymes.[6][7][8] Therefore, our primary screening will focus on inhibiting these hallmark inflammatory responses.

Experimental Workflow: Primary Screening

G cluster_0 Compound Preparation cluster_1 Cell-Based Cytokine Release Assay cluster_2 Biochemical COX-2 Inhibition Assay Cmpd This compound Stock Prepare 10 mM Stock in DMSO Cmpd->Stock Treat Treat with Test Compound Stock->Treat Incubate Incubate with Test Compound Stock->Incubate THP1 Culture THP-1 Monocytes Stim Stimulate with LPS (100 ng/mL) THP1->Stim Stim->Treat ELISA Measure TNF-α & IL-6 via ELISA Treat->ELISA Analysis Analyze Data: % Inhibition ELISA->Analysis Enzyme Recombinant Human COX-2 Enzyme->Incubate Arachidonic Add Arachidonic Acid (Substrate) Arachidonic->Incubate Detect Detect Prostaglandin Production Incubate->Detect Detect->Analysis G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB Complex IkB->Complex IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->Complex NFkB_n NF-κB NFkB->NFkB_n Translocates Complex->NFkB Releases Proteasome Proteasome Degradation IkB_p->Proteasome DNA DNA (κB site) NFkB_n->DNA Gene Gene Transcription (TNF-α, COX-2, IL-6) DNA->Gene Stimulus Inflammatory Stimulus (LPS, TNF-α) Stimulus->IKK Activates G cluster_0 Compound Assessment cluster_1 Automated Patch-Clamp Electrophysiology Cmpd Test Compound Conc Prepare Concentration Series (e.g., 0.1, 1, 10 µM) Cmpd->Conc ApplyCmpd Apply Test Compound Conc->ApplyCmpd Cells hERG-expressing HEK293 Cells Patch Establish Whole-Cell Recording (e.g., QPatch, SyncroPatch) Cells->Patch Voltage Apply Voltage Protocol to elicit hERG tail current Patch->Voltage Baseline Record Baseline Current Voltage->Baseline Baseline->ApplyCmpd Record Record Post-Compound Current ApplyCmpd->Record Analysis Calculate % Inhibition Determine IC50 Record->Analysis

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-3-(1-piperidinyl)benzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

2-Methyl-3-(1-piperidinyl)benzoic Acid is a synthetic organic compound featuring a benzoic acid scaffold substituted with a methyl group and a piperidine ring.[1][2] While this specific molecule is not yet extensively characterized in the public domain literature, its structural motifs are hallmarks of numerous biologically active compounds. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a wide array of pharmaceuticals with activities ranging from anticancer to neuroprotective.[3][4] Similarly, benzoic acid derivatives have been explored for various therapeutic applications, including anticancer and anti-inflammatory effects.[5][6][7]

Given the established anticancer properties of many piperidine-containing molecules, this guide presents a hypothetical application of this compound as a novel anticancer agent.[8][9] We will explore its potential mechanism of action, provide detailed protocols for its evaluation in a cell culture setting, and offer insights into data interpretation. This document serves as a foundational framework for researchers to investigate the therapeutic potential of this and similar compounds.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Many piperidine derivatives exert their anticancer effects by modulating critical cellular signaling pathways that control cell growth, proliferation, and survival.[8][9] A frequent target is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is commonly dysregulated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[10]

We hypothesize that this compound may act as an inhibitor of this pathway. By binding to and inhibiting key kinases like PI3K or Akt, the compound could block the downstream signaling cascade, ultimately leading to a decrease in the phosphorylation of pro-survival proteins and an induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Akt Akt mTOR mTOR pAkt->mTOR pBad p-Bad (Inactive) pAkt->pBad Proliferation Cell Growth & Proliferation mTOR->Proliferation Bad Bad Bcl2 Bcl-2 pBad->Bcl2 Inhibition of Bcl-2 binding Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 2-Methyl-3-(1-piperidinyl) benzoic Acid Compound->PI3K Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Compound Handling and Preparation

Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) before handling this compound.

  • Hazards: Causes skin irritation and serious eye damage. May cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[8] If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth and consult a physician.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Preparation of Stock Solution

The causality behind preparing a concentrated stock solution is to minimize the volume of solvent added to cell culture media, which can have its own cytotoxic effects, and to ensure accurate and reproducible dilutions for experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds due to its high solubilizing capacity and relative biocompatibility at low final concentrations (typically <0.5% v/v).

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculation: Determine the required mass of the compound to prepare a 10 mM stock solution. The molecular weight of this compound (C13H17NO2) is 219.28 g/mol .[2]

    • Mass (mg) = 10 (mmol/L) * 0.001 (L) * 219.28 ( g/mol ) * 1000 (mg/g) = 2.2 mg for 1 mL

  • Weighing: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube under a chemical fume hood.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: While the DMSO stock is generally considered sterile, if necessary, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

The following protocols are designed to assess the hypothetical anticancer activity of this compound. Human breast adenocarcinoma cells (MCF-7) and prostate cancer cells (PC-3) are suggested as they are commonly used and have been shown to be sensitive to other piperidine derivatives.[3]

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture 1. Culture Cancer Cell Lines (e.g., MCF-7) Seed 3. Seed Cells in 96-well Plates Culture->Seed Stock 2. Prepare Compound Stock Solution (10 mM) Treat 4. Treat with Serial Dilutions of Compound (24-72h) Stock->Treat Seed->Treat Assay 5. Perform Cell Viability Assay (MTT) Treat->Assay Protein 6. Lyse Cells for Protein Analysis Treat->Protein IC50 8. Calculate IC50 Value Assay->IC50 WB 7. Western Blot for PI3K/Akt Pathway Protein->WB PathwayAnalysis 9. Analyze Protein Expression Changes WB->PathwayAnalysis

References

2-Methyl-3-(1-piperidinyl)benzoic Acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis and Characterization of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a substituted aminobenzoic acid derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein is structured as a robust, two-step synthetic sequence commencing with a palladium-catalyzed Buchwald-Hartwig amination, followed by saponification. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and characterization data to ensure reproducible and high-purity synthesis.

Introduction and Scientific Context

Substituted aminobenzoic acids are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents. Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] The specific molecule, this compound, combines the structural features of a benzoic acid with a sterically influenced ortho-methyl group and a meta-disposed piperidinyl moiety. This unique arrangement is of significant interest for probing structure-activity relationships (SAR) in various biological targets.

The synthesis of such C-N coupled aromatic systems has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, stands as a powerful and versatile method for forming carbon-nitrogen bonds, offering broad functional group tolerance and milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution.[2] This protocol leverages the efficiency of the Buchwald-Hartwig reaction to construct the key C-N bond, providing a reliable pathway to the target compound.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the key aryl-nitrogen bond via a Buchwald-Hartwig amination. This is followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Saponification A Methyl 3-bromo-2-methylbenzoate C Methyl 2-Methyl-3-(1-piperidinyl)benzoate A->C Pd Catalyst Ligand, Base Toluene, Heat B Piperidine B->C D Methyl 2-Methyl-3-(1-piperidinyl)benzoate E This compound D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Figure 1: Proposed two-step synthetic workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of Methyl 2-Methyl-3-(1-piperidinyl)benzoate (Intermediate)

This procedure details the palladium-catalyzed coupling of methyl 3-bromo-2-methylbenzoate with piperidine. The choice of a bulky phosphine ligand, such as XPhos or BINAP, is critical to facilitate the reductive elimination step for the sterically demanding ortho-substituted substrate.[3]

Materials:

  • Methyl 3-bromo-2-methylbenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by methyl 3-bromo-2-methylbenzoate (1.0 eq) and piperidine (1.2 eq).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 2-Methyl-3-(1-piperidinyl)benzoate.

Table 1: Reaction Parameters for Buchwald-Hartwig Amination

Parameter Value/Condition Rationale
Catalyst Pd₂(dba)₃ A stable and common Pd(0) source for cross-coupling reactions.
Ligand XPhos A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base NaOtBu A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene A high-boiling, aprotic solvent suitable for this reaction temperature.
Temperature 100 °C Provides sufficient thermal energy to overcome activation barriers.

| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the palladium catalyst. |

G cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar(Pd-II)L(X) Ar(Pd-II)L(X) Pd(0)L->Ar(Pd-II)L(X) Oxidative Addition Ar(Pd-II)L(NHR₂) Ar(Pd-II)L(NHR₂) Ar(Pd-II)L(X)->Ar(Pd-II)L(NHR₂) Amine Coordination Ar(Pd-II)L(NR₂) Ar(Pd-II)L(NR₂) Ar(Pd-II)L(NHR₂)->Ar(Pd-II)L(NR₂) Deprotonation (Base) Ar(Pd-II)L(NR₂)->Pd(0)L Reductive Elimination Ar-NR₂ Product (Ar-NR₂) Ar(Pd-II)L(NR₂)->Ar-NR₂ Ar-X Ar-X Ar-X->Ar(Pd-II)L(X) HNR₂ HNR₂ HNR₂->Ar(Pd-II)L(NHR₂)

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part B: Synthesis of this compound (Final Product)

This protocol describes the saponification (hydrolysis under basic conditions) of the methyl ester intermediate to the final carboxylic acid.[4]

Materials:

  • Methyl 2-Methyl-3-(1-piperidinyl)benzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Protocol:

  • Reaction Setup: Dissolve Methyl 2-Methyl-3-(1-piperidinyl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50 °C until the starting material is consumed (monitor by TLC).

  • Workup:

    • Remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to pH 3-4 with 1 M HCl. The product should precipitate as a solid.

  • Purification:

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the solid under vacuum to yield pure this compound.

Characterization and Data Analysis

The identity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and chromatographic techniques.[5]

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester and carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 2: Predicted Spectroscopic Data

Compound Technique Predicted Chemical Shifts (δ, ppm) or m/z
Methyl 2-Methyl-3- ** (1-piperidinyl)benzoate** ¹H NMR ~7.8-7.1 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.9 (m, 4H, N-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.7-1.5 (m, 6H, -CH₂)
¹³C NMR ~168 (C=O, ester), ~150-120 (Ar-C), ~55 (N-CH₂), ~52 (-OCH₃), ~26 (-CH₂), ~24 (-CH₂), ~18 (Ar-CH₃)
MS (ESI+) [M+H]⁺ calculated for C₁₄H₁₉NO₂: 234.15
2-Methyl-3-(1- piperidinyl)benzoic Acid ¹H NMR ~10-12 (br s, 1H, COOH), ~7.8-7.1 (m, 3H, Ar-H), ~2.9 (m, 4H, N-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.7-1.5 (m, 6H, -CH₂)
¹³C NMR ~172 (C=O, acid), ~150-120 (Ar-C), ~55 (N-CH₂), ~26 (-CH₂), ~24 (-CH₂), ~18 (Ar-CH₃)

| | MS (ESI+) | [M+H]⁺ calculated for C₁₃H₁₇NO₂: 220.13 |

Note: These are predicted values based on structurally similar compounds and may vary slightly from experimental results.

Potential Applications and Future Directions

Aminobenzoic acid derivatives are of significant interest in pharmaceutical research.[6] The title compound, as a novel chemical entity, can be explored for a variety of biological activities. Based on related structures, potential areas of investigation include:

  • Enzyme Inhibition: Many small molecule inhibitors feature substituted aromatic cores. This compound could be screened against kinases, proteases, or other enzyme families.

  • Antimicrobial Activity: The combination of the benzoic acid and piperidine moieties may confer antibacterial or antifungal properties.[1]

  • CNS Receptor Modulation: The piperidine scaffold is present in many centrally acting drugs. The compound could be evaluated for activity at various CNS receptors.

This protocol provides a reliable and scalable method to synthesize this compound, enabling further investigation into its chemical and biological properties for drug discovery and development.

References

Subject: Analysis of 2-Methyl-3-(1-piperidinyl)benzoic Acid for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Memo:

Following a comprehensive literature and database review on the topic of "applications of 2-Methyl-3-(1-piperidinyl)benzoic Acid in neuroscience research," it has been determined that there is a significant absence of published data to support the creation of detailed Application Notes and Protocols as requested.

While the compound this compound is documented as a chemical entity in databases such as PubChem[1], and is available from chemical suppliers[2], our extensive search of scientific literature and application repositories has yielded no specific studies detailing its mechanism of action, signaling pathways, or established protocols within the field of neuroscience. The current body of scientific work does not provide the necessary authoritative grounding required to produce a guide with the expected level of technical accuracy and field-proven insights.

The core requirements of scientific integrity and trustworthiness mandate that all protocols and application notes be based on validated and peer-reviewed research. Generating content without such backing would be speculative and could lead to misdirection in future research efforts.

Analysis of Related Compounds

In the course of our investigation, several structurally related compounds with documented biological activities were identified. While these do not directly address the properties of this compound, they may offer contextual insights into the potential research avenues for piperidine and benzoic acid derivatives.

  • Piperidine and Benzoic Acid Derivatives in Neuroscience: A number of derivatives incorporating these core structures have been investigated for neurological applications. For instance, the compound TAK-147, which features a piperidinyl group, has been identified as a potent and reversible acetylcholinesterase (AChE) inhibitor.[3] This compound was shown to activate the central cholinergic system and moderately activate monoaminergic systems, suggesting potential for treating conditions like Alzheimer's disease.[3][4]

  • Other Biological Activities: Research into other piperidinyl benzoic acid analogs has revealed different biological activities. For example, 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride has been noted for its potential anticancer and anti-inflammatory properties by influencing cell signaling pathways and inhibiting specific enzymes.[5] Additionally, various benzoic acid derivatives isolated from Piper species have demonstrated antiparasitic and fungitoxic activities.[6][7]

Conclusion and Forward Recommendation

Given the current state of research, we are unable to provide the requested detailed Application Notes and Protocols for this compound in neuroscience. The lack of specific, peer-reviewed data makes it impossible to explain the causality behind experimental choices or to describe self-validating protocols as required.

We recommend that researchers interested in this specific molecule consider initiating foundational research to characterize its basic pharmacological and toxicological profile. Such studies would be a prerequisite for any future development of detailed experimental protocols.

We remain at your disposal to conduct a similar in-depth analysis and content creation for an alternative, well-documented compound with established applications in neuroscience research. Please provide a new target compound, and we will be pleased to generate the comprehensive guide as originally envisioned.

References

Application Notes and Protocols: 2-Methyl-3-(1-piperidinyl)benzoic Acid as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precise Biological Tools

In the intricate landscape of cellular biology and drug discovery, small molecules that potently and selectively modulate the function of a specific protein target, known as chemical probes, are indispensable tools.[1][2] These probes, when rigorously validated, allow for the dissection of complex biological pathways and the validation of new therapeutic targets.[2] This guide focuses on 2-Methyl-3-(1-piperidinyl)benzoic Acid, a compound with a structural motif present in various biologically active molecules, and outlines a comprehensive strategy to evaluate its potential as a novel chemical probe.[3][4] Given the current absence of a defined biological target for this specific molecule in publicly available literature, this document serves as a roadmap for its synthesis, target identification, and validation as a chemical probe.

Defining a High-Quality Chemical Probe

Before embarking on the experimental journey, it is crucial to understand the defining characteristics of a high-quality chemical probe:

CharacteristicRecommended ThresholdRationale
Potency In vitro IC50/Kd < 100 nM; Cellular EC50 < 1 µMEnsures that the probe can be used at concentrations that minimize off-target effects.[2]
Selectivity >30-fold selectivity against other members of the protein familyDistinguishes the biological effect of modulating the intended target from that of other related proteins.[2]
Mechanism of Action Known and well-definedCrucial for interpreting experimental results and understanding the biological consequences of target modulation.[1]
Controls Availability of a structurally related inactive controlHelps to confirm that the observed phenotype is due to the on-target activity of the probe.[1]

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is a robust method for forming carbon-nitrogen bonds.[5][6] A plausible synthetic route starts from 3-bromo-2-methylbenzoic acid and piperidine.

Synthesis_of_2_Methyl_3_piperidinyl_benzoic_Acid start 3-bromo-2-methylbenzoic acid reaction Buchwald-Hartwig Amination start->reaction reagent1 Piperidine reagent1->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Ligand (e.g., XPhos) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product This compound reaction->product

Figure 1: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-bromo-2-methylbenzoic acid.[7]

Materials:

  • 3-bromo-2-methylbenzoic acid

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methylbenzoic acid (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add piperidine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the 3-bromo-2-methylbenzoic acid.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

ParameterCondition
Catalyst Pd₂(dba)₃
Ligand XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Part 2: A Workflow for Characterizing a Novel Chemical Probe

With the compound in hand, the next critical phase is to identify its biological target and validate its utility as a chemical probe. The following workflow outlines a systematic approach to achieve this.

Chemical_Probe_Characterization_Workflow start Novel Compound: This compound target_id Target Identification start->target_id affinity_based Affinity-Based Methods (e.g., Pull-down) target_id->affinity_based Option 1 label_free Label-Free Methods (e.g., DARTS, CETSA) target_id->label_free Option 2 target_engagement Target Engagement & Potency affinity_based->target_engagement label_free->target_engagement cetsa Cellular Thermal Shift Assay (CETSA) target_engagement->cetsa selectivity Selectivity Profiling cetsa->selectivity panel_screening Screening against related proteins selectivity->panel_screening phenotypic_assay Cell-Based Phenotypic Assays panel_screening->phenotypic_assay viability_assay Cell Viability/Proliferation Assay phenotypic_assay->viability_assay validated_probe Validated Chemical Probe viability_assay->validated_probe

Figure 2: A systematic workflow for the characterization of a novel chemical probe.

Step 1: Target Identification

Since the biological target of this compound is unknown, the first step is to identify its interacting protein(s). Two main approaches can be employed: affinity-based methods and label-free methods.[3][8]

  • Affinity-Based Pull-Down: This method involves immobilizing the compound on a solid support (e.g., beads) and then incubating it with cell lysate.[3][8] Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.[3]

  • Label-Free Methods: These methods use the unmodified compound to identify targets.

    • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[9]

    • Cellular Thermal Shift Assay (CETSA): This assay relies on the increased thermal stability of a protein upon ligand binding.[10][11] This method will be detailed in the next section as it is also used for confirming target engagement.

Step 2: Target Engagement and Potency Determination using CETSA

Once a putative target is identified, it is essential to confirm direct binding of the compound to the target in a cellular environment and to determine its potency. CETSA is a powerful method for this purpose.[4][10][12]

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stabilization of a target protein in the presence of a binding ligand.[12] When cells are heated, proteins begin to denature and aggregate. A bound ligand can stabilize the protein, increasing its melting temperature (Tₘ). This shift in Tₘ is indicative of target engagement.[10]

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein for Western blotting

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by a cooling step to room temperature.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of soluble protein by SDS-PAGE.[13][14]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[14]

    • Block the membrane and probe with a primary antibody specific for the target protein.[14][15]

    • Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[16]

  • Data Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]

Step 3: Selectivity Profiling

A good chemical probe should be highly selective for its intended target.[1] Once the primary target is confirmed, it is crucial to assess the selectivity of this compound. This can be achieved by screening the compound against a panel of related proteins (e.g., other enzymes of the same class) to determine its off-target activities.

Step 4: Cell-Based Phenotypic Assays

With a validated chemical probe in hand, researchers can investigate the biological function of the target protein in a cellular context.[17][18] The choice of assay will depend on the known or hypothesized function of the target protein. A common initial assay is to assess the effect of the compound on cell viability or proliferation.

General Protocol: Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the EC50 value.

Conclusion

While this compound is not yet an established chemical probe, its structure suggests potential biological activity. The protocols and workflow outlined in this document provide a comprehensive and scientifically rigorous framework for its synthesis and characterization. By following these guidelines, researchers can systematically evaluate its potential as a chemical probe, identify its biological target, and ultimately, use it to explore new avenues in cellular biology and drug discovery. The principles and methods described here are broadly applicable to the characterization of other novel small molecules, serving as a valuable resource for the scientific community.

References

A Comprehensive Guide to the Quantitative Analysis of 2-Methyl-3-(1-piperidinyl)benzoic Acid by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed, validated analytical methods for the accurate quantification of 2-Methyl-3-(1-piperidinyl)benzoic Acid, a key chemical intermediate in pharmaceutical research. We present two robust protocols tailored for different analytical needs: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity assessment, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This document explains the scientific rationale behind method development choices, offers step-by-step protocols, and provides data interpretation guidelines to ensure trustworthy and reproducible results.

Introduction

This compound (CAS: 886501-22-0) is a substituted benzoic acid derivative featuring a piperidine moiety. Its unique structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The piperidine ring is a common scaffold in many biologically active molecules, and its incorporation can significantly influence a compound's pharmacological profile.

Accurate and reliable quantification of this compound is critical throughout the drug development lifecycle, from monitoring reaction kinetics in chemical synthesis to performing purity assessments of the final active pharmaceutical ingredient (API). The choice of analytical method depends heavily on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.

This application note details two primary analytical techniques:

  • RP-HPLC-UV: A widely accessible and robust method ideal for analyzing relatively pure samples, offering excellent precision for assays and impurity profiling.

  • LC-MS/MS: The gold standard for bioanalysis and trace contaminant detection, providing unparalleled sensitivity and selectivity through mass-based detection.

Physicochemical Properties and Analytical Considerations

Understanding the chemical nature of this compound is fundamental to developing effective analytical methods.

PropertyValueSourceRationale for Analytical Method
Molecular Formula C₁₃H₁₇NO₂PubChemDefines the exact mass for mass spectrometry.
Molecular Weight 219.28 g/mol PubChemUsed for preparing standard solutions of known molarity.
Chemical Structure PubChemThe benzoic acid core contains a chromophore suitable for UV detection. The basic piperidine nitrogen is readily protonated for positive-mode electrospray ionization (ESI+).
Ionization AmphotericN/AContains an acidic carboxylic acid group and a basic tertiary amine (piperidine). This allows for manipulation of its charge state with mobile phase pH to optimize chromatographic retention and ionization efficiency.

The compound's structure is ideally suited for reversed-phase liquid chromatography (RPLC). The aromatic ring and alkyl groups provide hydrophobic character for retention on a C18 stationary phase, while the polar functional groups ensure adequate solubility in common mobile phases. For LC-MS, the piperidine nitrogen is easily protonated, making positive ion mode (ESI+) the preferred choice for achieving high sensitivity.

Method 1: Quantification by RP-HPLC with UV Detection

This method is designed for accuracy, precision, and robustness, making it ideal for routine analysis in quality control laboratories. The principle relies on the separation of the analyte on a reversed-phase column followed by detection using its inherent ultraviolet absorbance.

Scientific Rationale
  • Chromatography: A C18 column is selected for its versatility and strong retention of moderately nonpolar compounds.

  • Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) serves two purposes: 1) It protonates the piperidine nitrogen, improving peak shape by preventing interaction with residual silanols on the column packing. 2) It suppresses the ionization of the carboxylic acid group, leading to a more retained and well-defined chromatographic peak.

  • Detection: The benzene ring of the benzoic acid moiety exhibits strong UV absorbance. A detection wavelength of 235 nm is chosen to maximize sensitivity while minimizing interference from common solvents.

Experimental Protocol: HPLC-UV

3.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (PTFE or Nylon)

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

3.2.3. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 235 nm

Workflow and Data Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Calibration Standards (1-100 µg/mL) filter_sample Filter through 0.45 µm Syringe Filter prep_std->filter_sample prep_sample Dissolve and Dilute Sample to fall within Calibration Range prep_sample->filter_sample inject Inject 10 µL onto HPLC-UV System filter_sample->inject acquire Acquire Chromatogram at 235 nm inject->acquire integrate Integrate Peak Area acquire->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Calculate Sample Concentration calibrate->quantify

Caption: General workflow for quantification by HPLC-UV.

  • System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.

  • Calibration: Inject the prepared working standard solutions in ascending order of concentration.

  • Quantification: Plot the peak area against the concentration for the standards. Perform a linear regression to obtain the calibration curve (R² > 0.995). The concentration of the unknown sample is then calculated using the equation of the line.

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is indispensable for applications requiring low detection limits, such as pharmacokinetic studies or the analysis of trace impurities. By coupling liquid chromatography with tandem mass spectrometry, we achieve exceptional selectivity and sensitivity.

Scientific Rationale
  • Ionization: Electrospray ionization in positive mode (ESI+) is selected because the basic piperidine nitrogen is readily protonated to form a stable [M+H]⁺ ion, leading to a strong signal.

  • Selectivity: Tandem mass spectrometry (MS/MS) provides two stages of mass filtering. The first quadrupole (Q1) selects the protonated parent ion ([M+H]⁺, m/z 220.1). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, ensuring that only the target analyte is quantified.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest level of accuracy. If a SIL-IS is not available, a structurally similar compound can be used.

Experimental Protocol: LC-MS/MS

4.2.1. Reagents and Materials

  • Same as HPLC-UV method, but with LC-MS grade solvents and additives.

  • Internal Standard (IS): (If available) Stable isotope-labeled this compound or a structurally similar compound (e.g., a related benzoic acid derivative).

4.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Standard Stock Solution (1 mg/mL): As described previously.

  • Working Standard Solutions: Prepare calibration standards over the desired concentration range (e.g., 0.1 to 100 ng/mL) by serial dilution. Each standard and sample should be spiked with the internal standard at a fixed concentration.

  • Sample Preparation (e.g., from plasma): Protein precipitation is a common and effective cleanup method. Add 3 parts of cold acetonitrile (containing the internal standard) to 1 part of plasma. Vortex vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 min). Transfer the supernatant for analysis.

4.2.3. Instrumentation and Conditions

ParameterCondition
LC System UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: Q1: 220.1 -> Q3: 176.1 (Quantifier), 117.1 (Qualifier)Internal Standard: To be determined based on IS used
Key MS Parameters Capillary Voltage: 3.5 kV, Source Temp: 150 °C, Desolvation Temp: 450 °C

Note: MRM transitions are predictive and must be optimized by infusing a standard solution of the analyte and performing precursor ion and product ion scans.

Workflow and Data Analysis

Application Note & Protocol: Preparation of 2-Methyl-3-(1-piperidinyl)benzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of 2-Methyl-3-(1-piperidinyl)benzoic Acid (PubChem CID: 7148436) for research and drug development applications.[1] Adherence to proper solubilization, storage, and handling protocols is critical for ensuring experimental reproducibility and preserving compound integrity. This guide details the compound's physicochemical properties, safety precautions, and provides step-by-step protocols for preparing high-concentration primary stocks in dimethyl sulfoxide (DMSO) and subsequent aqueous working solutions. Best practices for storage, stability, and quality control are also discussed to support the generation of reliable and consistent experimental data.

Compound Profile & Physicochemical Properties

This compound is an organic small molecule.[1] Its structure, featuring a benzoic acid moiety substituted with a methyl and a piperidinyl group, suggests it possesses both hydrophilic (carboxylic acid) and hydrophobic (piperidinyl and benzene rings) characteristics.[2] This amphipathic nature dictates its solubility properties. While specific experimental solubility data is not widely published, based on its structural similarity to other complex benzoic acid derivatives, it is expected to have low solubility in aqueous solutions and require an organic solvent for creating concentrated stock solutions.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₇NO₂ PubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
Appearance Assumed to be a solid (powder/crystalline) General chemical knowledge
Primary Solvent Dimethyl Sulfoxide (DMSO), Anhydrous Best Practice[3][5]

| Aqueous Solubility | Predicted to be low | Structural Analysis[3][4] |

Core Principles of Stock Solution Preparation

The goal of preparing a stock solution is to create a concentrated, stable, and accurate source of the compound that can be easily diluted for experimental use.

Solvent Selection: The Rationale for DMSO

For many non-polar organic small molecules used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3][5][6]

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in water.[5]

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, which allows for the dilution of the concentrated stock to final working concentrations with minimal precipitation.[3]

  • Caveats: Researchers must be aware that DMSO can exhibit cytotoxicity at concentrations typically above 0.5% (v/v) in cell-based assays.[7] It is imperative to always include a vehicle control (media with the same final DMSO concentration as the treated samples) to differentiate compound-specific effects from solvent-induced artifacts.[6] Furthermore, DMSO is hygroscopic (absorbs moisture from the air), which can compromise the stability of the dissolved compound over time; therefore, using anhydrous, high-purity DMSO and proper storage are crucial.[3][7]

Concentration & Accuracy

A typical stock concentration for small molecule inhibitors is between 1-10 mM.[6] This range is a practical balance, ensuring the stock is concentrated enough to avoid adding excessive volumes of solvent to the final assay, while not being so concentrated as to risk precipitation or solubility issues. Accurate weighing of the lyophilized powder using a calibrated analytical balance is the foundational step for achieving an accurate stock concentration.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or under a chemical fume hood.[8] Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Hazard Avoidance: Avoid inhalation of dust, and prevent contact with skin and eyes.[8][10][11] Benzoic acid derivatives can cause skin irritation and serious eye damage.[9][10]

  • Spill & Disposal: In case of a spill, collect the dry powder without creating dust and dispose of it as chemical waste.[8] All unused solutions and contaminated materials should be disposed of according to institutional and local environmental regulations.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which will serve as the source for all subsequent dilutions.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, precision pipettes and tips

Methodology:

  • Preparation: Before opening, bring the vial containing the lyophilized compound to room temperature to prevent condensation of moisture, which can affect compound stability.[13][14] Briefly centrifuge the vial to ensure all powder is collected at the bottom.[6]

  • Weighing: Tare the analytical balance with an appropriate weigh boat or microcentrifuge tube. Carefully weigh out the desired amount of the compound (e.g., 2.19 mg). Record the exact weight.

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

    Example Calculation for 2.19 mg:

    • Mass = 0.00219 g

    • Molecular Weight = 219.28 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Volume (L) = 0.00219 g / (219.28 g/mol × 0.010 mol/L) ≈ 0.0009987 L

    • Volume (µL) ≈ 1000 µL (or 1 mL)

  • Solubilization: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the compound.[6]

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gently sonicate the solution in a water bath for short intervals until the compound is completely dissolved.[3][6] Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes.[6][7][15] Label each aliquot clearly with the compound name, concentration, and date of preparation.[11] Store these primary aliquots at -80°C for long-term stability.

Workflow for Primary Stock Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage A Equilibrate Compound to Room Temperature B Centrifuge Vial to Collect Powder A->B C Weigh Compound (e.g., 2.19 mg) B->C D Calculate DMSO Volume (e.g., 1 mL for 10 mM) C->D E Add Anhydrous DMSO D->E F Vortex / Sonicate Until Fully Dissolved E->F G Visually Inspect for Clarity F->G H Aliquot into Single-Use Working Volumes G->H I Label Aliquots Clearly H->I J Store at -80°C (Long-Term) I->J

Caption: Workflow for preparing a concentrated primary stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

Working solutions are prepared by diluting the primary stock into an aqueous buffer or cell culture medium immediately before use.

Important: To prevent precipitation, it is often best to perform an intermediate dilution in DMSO before the final dilution into the aqueous medium.[3] Direct, high-fold dilution of a concentrated DMSO stock into buffer can cause the compound to crash out of solution.[3][7]

Methodology:

  • Thaw: Remove one aliquot of the 10 mM primary stock from the -80°C freezer and thaw it completely at room temperature.

  • Serial Dilution: Perform serial dilutions to reach the final desired concentration. For example, to prepare a 10 µM working solution for a cell-based assay: a. Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock (e.g., 2 µL of 10 mM stock + 198 µL of DMSO). b. Dilute the 100 µM intermediate stock 1:10 into the final cell culture medium (e.g., 10 µL of 100 µM stock + 990 µL of medium). This results in a final concentration of 10 µM with a DMSO concentration of 0.1%.

  • Mixing: Mix thoroughly at each dilution step by gentle vortexing or pipetting.

  • Vehicle Control: Prepare a matching vehicle control by adding the same final concentration of DMSO to the culture medium without the compound.[6]

  • Use Immediately: Aqueous working solutions are generally less stable than DMSO stocks and should be prepared fresh for each experiment.[3] Discard any unused working solution.[3]

Serial Dilution Workflow Example

G A Primary Stock 10 mM in DMSO B Intermediate Stock 100 µM in DMSO A->B 1:100 Dilution in DMSO C Final Working Solution 10 µM in Assay Medium B->C 1:10 Dilution in Assay Medium D Vehicle Control Assay Medium + 0.1% DMSO B->D Parallel Prep (Solvent Only)

Caption: Example workflow for preparing a working solution via serial dilution.

Storage & Stability

Proper storage is essential to maintain the chemical integrity and biological activity of the compound.

Table 2: Storage Recommendations

Solution Type Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C or -80°C Years Keep tightly sealed in a desiccated environment to prevent moisture absorption.[7][11][13]
Primary DMSO Stock -80°C Months to Years Aliquot to avoid freeze-thaw cycles.[6][7] Protect from light.[6]

| Aqueous Working Solution | 2-8°C | Hours | Prepare fresh before each experiment.[3] Compound stability in aqueous media is often limited.[3] |

Troubleshooting

Table 3: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Compound will not dissolve in DMSO. Insufficient solvent; low-quality or wet DMSO; compound has low solubility. - Gently warm the solution (e.g., to 37°C).- Use gentle sonication.[6]- Ensure DMSO is anhydrous and high-purity.[3]- Recalculate and confirm concentration.
Precipitation occurs when diluting into aqueous media. Compound "crashes out" due to poor aqueous solubility. - Perform an intermediate dilution step in DMSO before adding to the aqueous medium.[3]- Decrease the final working concentration.- Ensure thorough mixing during dilution.

| Inconsistent experimental results. | Compound degradation; inaccurate pipetting; repeated freeze-thaw cycles. | - Always use a fresh aliquot of the primary stock for preparing working solutions.[6][15]- Use calibrated pipettes.- Prepare fresh working solutions for each experiment. |

References

Application Notes and Protocols for the Safe Handling and Storage of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 2-Methyl-3-(1-piperidinyl)benzoic Acid (CAS No. 886501-22-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related molecules, including substituted benzoic acids and piperidine derivatives, to establish a robust safety protocol. The procedures outlined herein are designed to minimize risk and ensure the integrity of the compound for research and development purposes.

Introduction and Chemical Profile

Physicochemical Properties (Inferred)

A summary of the expected physicochemical properties based on its structural analogs is provided below.

PropertyInferred Value/CharacteristicSource/Rationale
Molecular Formula C13H17NO2--INVALID-LINK--[4]
Molecular Weight 219.29 g/mol --INVALID-LINK--[1]
Appearance Likely a solid (crystalline powder)Based on similar benzoic acid derivatives.[5]
Solubility Expected to be soluble in organic solvents and aqueous bases.The carboxylic acid group confers solubility in bases, while the overall structure suggests solubility in organic solvents.[2][5]
Stability Likely stable under standard laboratory conditions. May be sensitive to light and air.Benzoic acid and its derivatives can be sensitive to light and air.[5][6]

Hazard Identification and Risk Assessment

While a comprehensive hazard profile for this compound is not available, an assessment of its structural components and data from analogous compounds indicates the following potential hazards:

  • Skin and Eye Irritation: This is a primary concern. Benzoic acid and many of its derivatives are known to cause skin and serious eye irritation.[1][7][8][9][10][11] One supplier explicitly labels this compound as an irritant.[1]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[7][12]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard, as seen with related compounds.[13]

GHS Hazard Statements for a structurally similar compound (2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid): [7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for handling this compound.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[14][15][16] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[12][13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][17]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles with side shields or a face shield are required to prevent eye contact.[10][12]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves.[10][12] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin exposure. For larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: For operations with a high likelihood of dust generation where a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter is recommended.[6][12]

Safe Handling and Experimental Protocols

Adherence to good laboratory practices is paramount.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_mats Assemble Materials & Spill Kit gather_ppe->gather_mats weigh Weigh Compound Carefully (Minimize Dust) gather_mats->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: General workflow for safely handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Don all required PPE as outlined in Section 3.2.

    • Have a spill kit readily available.

  • Weighing and Transfer:

    • When weighing the solid compound, use a spatula and handle it gently to minimize dust formation.[15]

    • If possible, use a balance with a draft shield.

    • For transfers, use a funnel to prevent spillage.

  • Dissolution and Reaction:

    • Add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.[9]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[16]

Storage Procedures

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Container: Store in a tightly sealed, properly labeled container.[12][14]

  • Location: Keep in a cool, dry, and well-ventilated area.[7][14][17]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.[9][15][18]

  • Light and Air Sensitivity: To mitigate potential degradation, consider storing in a dark location or using an amber vial.[5][6] If air sensitivity is a concern, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

Emergency Procedures

Prompt and correct response to an emergency is critical.

Emergency Response Workflow

G cluster_spill Spill Response cluster_exposure Personnel Exposure cluster_fire Fire Response start Emergency Occurs (Spill, Exposure, Fire) evacuate_spill Evacuate Immediate Area start->evacuate_spill remove_clothing Remove Contaminated Clothing start->remove_clothing evacuate_fire Evacuate Area start->evacuate_fire control_spill Contain Spill with Inert Material evacuate_spill->control_spill cleanup_spill Collect and Place in Waste Container control_spill->cleanup_spill decontaminate_spill Decontaminate Spill Area cleanup_spill->decontaminate_spill flush_area Flush Affected Area (Skin/Eyes for 15 min) remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical extinguish Use Appropriate Extinguisher (Dry Chemical, CO2, Foam) evacuate_fire->extinguish

Caption: Decision-making workflow for emergency situations.

First-Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][15]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[15] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the material and place it into a sealed, labeled container for hazardous waste disposal.[6][12] Avoid generating dust.[15]

  • Large Spills:

    • Evacuate the laboratory and notify emergency personnel.

    • Prevent entry into the area.

Disposal Considerations

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12] Do not dispose of down the drain or in regular trash.[6][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(1-piperidinyl)benzoic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The key transformation is the formation of a carbon-nitrogen bond between a sterically hindered ortho-substituted aromatic ring and a secondary amine. This guide focuses on a robust and widely applicable synthetic route, highlighting critical parameters and offering solutions to common experimental hurdles.

The proposed synthetic pathway involves a two-step sequence:

  • Preparation of a key intermediate: Methyl 2-methyl-3-bromobenzoate.

  • Palladium-catalyzed C-N cross-coupling: Buchwald-Hartwig amination of the aryl bromide with piperidine, followed by ester hydrolysis.

This guide will provide a detailed analysis of each step, with a strong emphasis on the critical Buchwald-Hartwig amination.

Synthetic Workflow Overview

Synthetic_Workflow A 2,3-Dimethylaniline B 2-Methyl-3-bromobenzoic Acid A->B 1. Diazotization (NaNO2, HBr) 2. Sandmeyer Reaction (CuBr) C Methyl 2-methyl-3-bromobenzoate B->C Esterification (MeOH, H2SO4) D Methyl 2-methyl-3-(1-piperidinyl)benzoate C->D Buchwald-Hartwig Amination (Piperidine, Pd catalyst, Ligand, Base) E This compound D->E Hydrolysis (LiOH or NaOH) Troubleshooting_Low_Conversion Start Low Conversion in Buchwald-Hartwig Amination Inert_Atmosphere Is the inert atmosphere rigorously maintained? Start->Inert_Atmosphere Reagent_Quality Are catalyst, ligand, and base fresh and anhydrous? Inert_Atmosphere->Reagent_Quality Yes Fix_Inert Improve inert atmosphere technique (e.g., use a glovebox). Inert_Atmosphere->Fix_Inert No Ligand_Choice Is the ligand suitable for a sterically hindered substrate? Reagent_Quality->Ligand_Choice Yes Replace_Reagents Use fresh, high-purity reagents. Reagent_Quality->Replace_Reagents No Temperature_Check Is the reaction temperature optimal and stable? Ligand_Choice->Temperature_Check Yes Change_Ligand Switch to a bulkier ligand (e.g., BrettPhos, RuPhos). Ligand_Choice->Change_Ligand No Adjust_Temp Optimize and monitor reaction temperature. Temperature_Check->Adjust_Temp No Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L-Pd(II)(Ar)(AmineH)]+Br- OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(Amine) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-Amine Amido_complex->Product

identifying degradation products of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-3-(1-piperidinyl)benzoic Acid

Welcome to the dedicated technical support guide for researchers working with this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to assist in the critical process of identifying and characterizing its degradation products. As a molecule combining a substituted benzoic acid with a tertiary amine, it presents unique stability challenges that are crucial to understand during drug development and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound based on its structure?

A1: The molecular structure contains three key functional groups prone to degradation under stress conditions: a tertiary amine (the piperidine ring), a carboxylic acid, and a substituted aromatic ring. The most probable degradation pathways are:

  • Oxidation: The tertiary amine is highly susceptible to oxidation, primarily forming an N-oxide derivative.[1] This is often the most common degradation pathway observed for molecules containing tertiary amines.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the benzoic acid moiety is a significant risk.[2] Cleavage of the piperidine ring is also possible under more extreme thermal stress.[3]

  • Photodegradation: Aromatic systems can absorb UV light, potentially leading to the formation of radical species and subsequent complex degradation pathways, including ring hydroxylation or cleavage.[4]

  • Acid/Base Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions, especially when combined with heat, can promote other reactions. However, this is typically a less prominent pathway compared to oxidation for this specific structure.[5][6]

Q2: Which analytical techniques are best suited for identifying the degradation products of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential. The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (LC-MS).[7][8]

  • HPLC with UV/PDA Detection: This is used to separate the parent compound from its degradation products and to quantify the extent of degradation. A photodiode array (PDA) detector is crucial for assessing peak purity.[7]

  • LC-MS/MS (Tandem Mass Spectrometry): This is the primary tool for structural elucidation of unknown degradants.[7][8] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, you can confidently identify modifications like N-oxidation or decarboxylation.

Q3: What is the purpose of a "forced degradation" or "stress testing" study?

A3: Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical part of drug development.[8][9][10] These studies intentionally expose the drug substance to harsh conditions (e.g., high heat, light, oxidizing agents, and extreme pH) to accelerate degradation.[11] The main objectives are:

  • To identify likely degradation products that could form during long-term storage.[11]

  • To elucidate the degradation pathways of the molecule.[9]

  • To develop and validate a "stability-indicating" analytical method that can separate and quantify the active pharmaceutical ingredient (API) from all its potential degradants.[9][11]

Troubleshooting Guides: Experimental Observations

This section addresses specific issues you may encounter during your stability and degradation studies in a question-and-answer format.

Issue 1: A new, more polar peak appears in my reverse-phase HPLC chromatogram after oxidative stress.

  • Question: I subjected my sample to 3% hydrogen peroxide and now see a significant new peak with a shorter retention time than the parent compound. What is it likely to be?

  • Expert Analysis & Solution: A shorter retention time in reverse-phase HPLC indicates increased polarity. For this compound, the most probable cause is the oxidation of the tertiary piperidine nitrogen to form the corresponding N-oxide . This transformation adds a highly polar N-O bond.

    • Causality: Tertiary amines are electron-rich and readily attacked by oxidizing agents like hydrogen peroxide, leading to N-oxide formation.[1]

    • Confirmation Steps:

      • Mass Spectrometry (MS): Analyze the new peak using LC-MS. You should observe a molecular ion [M+H]+ at an m/z that is 16 Da higher than the parent compound (M+H of parent + 16 for the oxygen atom).

      • MS/MS Fragmentation: The fragmentation pattern of the N-oxide will differ from the parent. Look for a characteristic loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) upon collision-induced dissociation (CID).

Issue 2: The total peak area in my chromatogram decreases significantly after thermal stress, and my mass balance is below 90%.

  • Question: After heating my solid sample at 105°C, the peak for the parent compound is much smaller, but I don't see a corresponding increase in any new peaks. Why is my mass balance poor?

  • Expert Analysis & Solution: This scenario strongly suggests the formation of a volatile degradation product that is not being retained or detected by your current analytical method. The most likely culprit is decarboxylation .

    • Causality: The carboxylic acid group can be lost as carbon dioxide (CO2) gas under thermal stress, a common degradation pathway for benzoic acids.[2] This would form 2-Methyl-3-(1-piperidinyl)benzene, which is much less polar and more volatile than the parent acid.

    • Confirmation & Troubleshooting:

      • Modify Analytical Method: Use Gas Chromatography-Mass Spectrometry (GC-MS). The volatile, decarboxylated product will be readily detectable by GC, which is designed for such compounds.

      • Headspace Analysis: Perform headspace analysis on the heated solid sample using GC-MS to directly detect volatile degradants.

      • LC Method Adjustment: While less ideal, you could try a less polar mobile phase in your LC method with a shorter run time to see if the volatile product elutes very early. However, GC-MS is the superior technique here.

Issue 3: I'm having difficulty achieving baseline separation between the parent peak and an unknown degradant.

  • Question: A small impurity peak is co-eluting or appearing as a shoulder on my main API peak. How can I improve the resolution?

  • Expert Analysis & Solution: Poor separation indicates that the degradant has a very similar polarity and chemical structure to the parent compound. This could be an isomer or a product of a minor structural rearrangement.

    • Causality: Degradation reactions don't always cause large changes in polarity. For instance, isomerization or the formation of a positional isomer would result in a compound with a nearly identical physicochemical profile.

    • HPLC Method Optimization:

      • Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This increases retention and provides more time for the column to resolve closely eluting peaks.

      • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve separation.

      • Modify pH: The compound has both acidic (carboxylic acid) and basic (tertiary amine) centers. Adjusting the mobile phase pH can change the ionization state of the parent and the degradant, significantly impacting their retention and potentially resolving them. Try a pH range between 3.0 and 6.5.

      • Use a Different Column: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) to exploit different separation mechanisms.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Place ~10 mg of the solid compound in a vial and heat in an oven at 105°C for 48 hours.[12]

    • Photolytic Degradation: Expose ~10 mg of the solid compound and 2 mL of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis:

    • For liquid samples (acid, base, oxidative, photolytic solution), cool to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a final concentration of ~50 µg/mL.

    • For the solid thermal and photolytic samples, dissolve in the mobile phase to the same final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-UV/MS method described below.

Workflow Diagram: Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Step 1: Apply Stress Conditions cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Analysis & Characterization API API Stock Solution (1 mg/mL) Acid Acidic (1M HCl, 80°C) API->Acid Base Basic (1M NaOH, 80°C) API->Base Oxidative Oxidative (6% H₂O₂, RT) API->Oxidative Photo_Sol Photolytic (ICH Q1B, Solution) API->Photo_Sol Solid Solid API Thermal Thermal (105°C, Solid) Solid->Thermal Photo_Solid Photolytic (ICH Q1B, Solid) Solid->Photo_Solid Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute all samples to ~50 µg/mL with Mobile Phase Oxidative->Dilute Photo_Sol->Dilute Thermal->Dilute Photo_Solid->Dilute Neutralize->Dilute HPLC HPLC-UV/PDA Analysis (Separation & Quantification) Dilute->HPLC LCMS LC-MS/MS Analysis (Identification & Structure) HPLC->LCMS Data Data Interpretation (Mass Balance, Pathway ID) LCMS->Data

Caption: Workflow for forced degradation and analysis.

Analytical Method: Stability-Indicating HPLC-MS
  • Instrumentation: HPLC or UPLC system with PDA detector coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Column: C18 reverse-phase, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA at 254 nm; MS in positive ESI mode scanning m/z 100-500.

Data Summary: Potential Degradation Products

The following table summarizes the most likely degradation products, their structural changes, and the expected mass shift that would be observed in a mass spectrometer.

Degradation PathwayPotential Product NameStructural ChangeΔ Mass (Da)Expected [M+H]+ (m/z)
Oxidation 2-Methyl-3-(1-oxido-1-piperidinyl)benzoic AcidN-Oxidation of piperidine+16250.14
Oxidation 2-(Hydroxymethyl)-3-(1-piperidinyl)benzoic AcidOxidation of methyl group+16250.14
Thermal 2-Methyl-3-(1-piperidinyl)benzeneDecarboxylation-44190.16
Photolytic Hydroxylated derivativesAddition of -OH to aromatic ring+16250.14

Parent Compound (C₁₃H₁₇NO₂): Exact Mass = 233.1259, [M+H]⁺ = 234.1332

Predicted Degradation Pathways Diagram

Degradation_Pathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_thermal Thermal Stress (Heat) cluster_photo Photolytic Stress (UV/Vis) Parent This compound (m/z = 234) N_Oxide N-Oxide Derivative (m/z = 250) Parent->N_Oxide + [O] Decarboxylated Decarboxylated Product (m/z = 190) Parent->Decarboxylated - CO₂ Hydroxylated Hydroxylated Isomers (m/z = 250) Parent->Hydroxylated + [OH] radical

Caption: Predicted major degradation pathways.

References

Technical Support Center: Optimizing Synthesis of 2-Methyl-3-(1-piperidinyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 2-Methyl-3-(1-piperidinyl)benzoic Acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. We will move beyond simple procedural lists to explore the underlying principles of the key chemical transformations, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Introduction: The Synthetic Challenge

The 2-methyl-3-(piperidinyl)benzoic acid scaffold is a key intermediate in the development of various pharmaceutically active compounds. The ortho-relationship of the methyl and piperidinyl groups to the carboxylic acid presents a unique synthetic challenge, often requiring carefully optimized conditions to achieve high yields and purity. The most common and versatile approach to forging the crucial C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This guide will focus primarily on this reaction, addressing common pitfalls and providing a logical framework for optimization.

Core Synthetic Strategies

Two primary pathways are generally considered for the synthesis of the core structure, starting from a 2-methyl-3-halobenzoic acid derivative. The choice depends heavily on the electronic nature of the starting material and desired functional group tolerance.

G cluster_0 Starting Materials cluster_1 Reaction Pathways SM1 2-Methyl-3-halobenzoic Acid (or Ester derivative) R1 Buchwald-Hartwig Amination SM1->R1 Pd Catalyst, Ligand, Base R2 Nucleophilic Aromatic Substitution (SNAr) SM1->R2 Requires activating -EWG groups (e.g., -NO2) [17] SM2 Piperidine SM2->R1 SM2->R2 Product This compound (or Ester derivative) R1->Product R2->Product

Caption: Primary synthetic routes to the target scaffold.

The Buchwald-Hartwig amination is generally preferred for its broad substrate scope and milder conditions compared to alternatives like the Ullmann condensation, which often requires high temperatures.[2] Nucleophilic Aromatic Substitution (SNAr) is typically only viable if the aromatic ring is sufficiently activated by strong electron-withdrawing groups (EWGs), which is not the case for the parent 2-methyl-3-halobenzoic acid system.[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, framed in a practical question-and-answer format.

Q1: My Buchwald-Hartwig reaction has stalled or resulted in a very low yield. What are the most likely causes?

A1: This is the most frequent issue and can be traced back to several critical parameters. A systematic check is essential.

  • Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This requires using flame-dried glassware and properly degassed solvents. Inadequate inerting is a primary cause of catalyst decomposition, often evidenced by the formation of palladium black.[6]

  • Catalyst and Ligand Choice: The combination of palladium precursor and phosphine ligand is substrate-dependent and crucial for success.[5] For coupling a secondary amine like piperidine, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands are often superior.[1] They facilitate the rate-limiting reductive elimination step and stabilize the active catalyst. If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state.[7] Using a pre-catalyst (e.g., a G3 or G4 palladacycle) can provide more consistent results by ensuring efficient generation of the active LPd(0) species.[8]

  • Base Selection: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common and effective.[5] However, if your substrate contains base-sensitive functional groups (like an ester, which can be hydrolyzed), a weaker base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be necessary, though this might require a higher reaction temperature to achieve a reasonable rate.[5]

  • Solvent Quality and Choice: Solvents must be anhydrous and degassed. Aprotic solvents like toluene, dioxane, or THF are commonly used.[9][10] The choice can impact the solubility of the reagents and intermediates. Poor solubility of any component is a common, and often underestimated, reason for reaction failure.[11]

Q2: I am observing significant amounts of a side product that appears to be my starting material without the halogen (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation, where the aryl halide is reduced to an arene, is a common side reaction.[2] It often arises from a competing pathway in the catalytic cycle, such as β-hydride elimination from the palladium-amide intermediate.[1]

  • Optimize Ligand and Base: The choice of ligand can significantly influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different ligands is a prudent step.

  • Water Content: While some protocols can tolerate trace amounts of water, excess water can promote hydrodehalogenation.[6] Ensure all reagents and solvents are scrupulously dry.

  • Temperature Control: Excessively high temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation. Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-110 °C).[5]

Q3: My purification is very difficult due to persistent, hard-to-separate impurities. What are they likely to be and how can I remove them?

A3: Purification challenges often stem from side products with similar polarity to the desired product or unreacted starting materials.

  • Phosphine Ligand Byproducts: The phosphine ligands can be oxidized during the reaction or workup. These phosphine oxides can be difficult to remove.

  • Homocoupling of Aryl Halide: Dimerization of the starting aryl halide can occur, leading to biphenyl byproducts.[2]

  • Purification Strategy: A multi-step purification approach is often best.

    • Acid-Base Extraction: Since your target molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid (or a hydrolyzable ester), you can exploit this amphoteric nature. After the initial reaction workup, dissolving the crude material in an organic solvent (e.g., ethyl acetate) and washing with dilute acid (e.g., 1M HCl) will extract the basic product into the aqueous layer. Then, basifying the aqueous layer and re-extracting into an organic solvent can provide significant purification. A similar logic can be applied using a dilute base wash to remove acidic impurities.

    • Column Chromatography: This is the most common method for final purification. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) on silica gel is standard.[2]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.

Troubleshooting Decision Workflow

When a reaction fails, a logical, step-by-step diagnosis is more effective than random screening. The following workflow can help pinpoint the issue.

G start Low / No Product Yield q1 Formation of Palladium Black? start->q1 q2 Inert Atmosphere & Dry Solvents Used? q1->q2 No sol1 Probable Catalyst Decomposition. - Lower reaction temperature. - Verify inert atmosphere. - Use a more stable pre-catalyst. q1->sol1 Yes q3 Starting Materials Consumed? q2->q3 Yes sol2 Oxygen/Moisture Contamination. - Degas solvents thoroughly. - Use Schlenk line or glovebox. - Use anhydrous reagents. q2->sol2 No q4 Major Side Product Observed? q3->q4 No sol3 Sub-optimal Conditions. - Increase temperature. - Screen different ligands/bases. - Check reagent purity/solubility. q3->sol3 Yes sol4 Competing Reaction Pathway. - Identify byproduct (e.g., by MS). - If hydrodehalogenation, check for water and optimize ligand. - If dimerization, adjust catalyst/ligand ratio. q4->sol4 Yes

Caption: A decision tree for troubleshooting failed reactions.

Parameter Optimization Table

When developing a new synthesis for a specific derivative, a Design of Experiments (DoE) approach or a systematic one-variable-at-a-time (OVAT) optimization is recommended.[12] The following table summarizes key parameters and common choices.

ParameterCommon OptionsRationale & Key Considerations
Pd Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Pre-catalystsPre-catalysts offer more reliable activation. Pd(OAc)₂ requires in-situ reduction.[7][13]
Ligand XPhos, RuPhos, BrettPhos, XantphosBulky, electron-rich ligands are essential for coupling secondary amines and promoting reductive elimination.[1][14]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is strong and effective but can be incompatible with sensitive groups. Carbonates/phosphates offer broader functional group tolerance.[5]
Solvent Toluene, Dioxane, THF, CPMEMust be anhydrous and degassed. Affects solubility and reaction temperature. Toluene is a common, effective choice.[10][15]
Temperature 80 - 110 °CToo low leads to slow/incomplete reaction. Too high can cause catalyst decomposition and side reactions.[5]
Concentration 0.1 - 1.0 MHigher concentrations can increase rate but may also lead to solubility issues or side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Methyl-3-(1-piperidinyl)benzoate via Buchwald-Hartwig Amination

This protocol describes a general procedure starting from the methyl ester of 2-methyl-3-bromobenzoic acid.

  • Materials:

    • Methyl 2-methyl-3-bromobenzoate (1.0 eq)

    • Piperidine (1.2 eq)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)[13]

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous toluene via syringe, followed by the methyl 2-methyl-3-bromobenzoate and piperidine.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[13]

    • Once complete, cool the reaction mixture to room temperature.

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to afford the pure product.[16]

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.

  • Materials:

    • Methyl 2-methyl-3-(1-piperidinyl)benzoate (1.0 eq)

    • Lithium hydroxide (LiOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water in a round-bottom flask.[16]

    • Add lithium hydroxide to the solution and stir at room temperature. Gentle heating (e.g., 40-50 °C) can accelerate the reaction.[13][16]

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~4-5 with 1 M HCl. The product should precipitate out of the solution.[16]

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

References

Technical Support Center: Purification of Crude 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-3-(1-piperidinyl)benzoic Acid. This compound, being amphoteric with both a basic tertiary amine (the piperidinyl group) and a carboxylic acid, presents unique purification challenges. Understanding its pH-dependent solubility and the nature of common impurities is paramount to achieving high purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the typical impurities I should expect from a Buchwald-Hartwig synthesis?

The synthesis of this molecule, likely via a palladium-catalyzed Buchwald-Hartwig amination followed by ester hydrolysis, introduces a predictable set of potential impurities.[1][2] These include:

  • Unreacted Starting Materials: Methyl 2-methyl-3-bromobenzoate (or other halide) and piperidine.

  • Intermediate: The methyl ester, Methyl 2-methyl-3-(1-piperidinyl)benzoate, if hydrolysis is incomplete.[1]

  • Catalyst Residues: Palladium-based residues, which can cause discoloration (tan, grey, or black).[3]

  • Ligand-Based Impurities: Unreacted phosphine ligand and its corresponding phosphine oxide.

  • Base-Related Impurities: Residual inorganic or organic base used in the coupling and hydrolysis steps (e.g., sodium tert-butoxide, sodium hydroxide).[1][4]

Q2: My crude product is a dark, sticky oil. Is this normal, and what does it indicate?

This is a very common observation. A dark, oily, or gummy crude product often indicates the presence of residual palladium catalyst, phosphine ligand byproducts, and unreacted starting materials.[5] Pure this compound is expected to be an off-white to light tan crystalline solid. The oily nature suggests that impurities are preventing the compound from forming a stable crystal lattice. This state necessitates a robust purification strategy, typically starting with a liquid-liquid extraction rather than direct crystallization.

Q3: How does pH dramatically affect the solubility and purification of this compound?

The amphoteric nature of your compound is the key to its purification. Its solubility is highly dependent on the pH of the aqueous solution it is in contact with.

  • In Acidic Solution (pH < 2): The basic piperidinyl nitrogen is protonated to form a cationic ammonium salt (-NH⁺-). This salt is highly soluble in water.[6]

  • In Basic Solution (pH > 10): The acidic carboxylic acid proton is removed to form an anionic carboxylate salt (-COO⁻). This salt is also highly soluble in water.[7]

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion. In this state, its aqueous solubility is at a minimum, often causing it to precipitate from solution. This behavior is the foundation of purification by acid-base extraction and pH-adjusted precipitation.

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides a problem-oriented approach to resolving specific experimental challenges.

Problem: Initial Purity is Low (<90%) with Multiple Impurities Detected.
  • Causality: When crude purity is low, direct crystallization is inefficient as the high concentration of diverse impurities inhibits the formation of a pure crystal lattice. A more powerful technique that separates compounds by chemical class (acidic, basic, neutral) is required.

  • Authoritative Solution: Acid-Base Extraction. This technique is the most effective first step for grossly impure material, leveraging the compound's pH-dependent solubility to separate it from neutral and oppositely charged impurities.[7][8]

    Protocol 1: Detailed Acid-Base Extraction Workflow

    • Dissolution: Dissolve the crude oily or solid material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Basic Wash (Optional): To remove any unreacted acidic starting materials, perform a wash with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution. Your product, being a weak acid, will largely remain in the organic layer, while stronger acidic impurities are removed. Separate the layers.

    • Acidic Extraction: Extract the organic layer with 1M hydrochloric acid (HCl). The basic piperidine nitrogen on your target compound will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[6] Most neutral impurities (phosphine oxides, ester intermediate) will remain in the organic layer. Repeat the acid extraction 2-3 times to ensure complete recovery.

    • Backwash: Combine the acidic aqueous extracts and wash them once with fresh EtOAc or DCM to remove any trapped neutral impurities.

    • Precipitation/Isolation: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH), dropwise with vigorous stirring to raise the pH. As the pH approaches the isoelectric point, your product will precipitate out as a solid.

    • Collection: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a cold non-polar solvent like hexanes to aid drying.

    • Drying: Dry the purified solid under high vacuum.

Problem: The Purified Product Fails to Crystallize and Remains an Oil or Wax.
  • Causality: The failure to crystallize, even after an initial cleanup, points to the presence of persistent impurities or residual solvent that disrupts the ordered packing required for a crystal lattice.

  • Authoritative Solution 1: Trituration. Trituration is the process of washing a crude solid or oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

    Protocol 2: Trituration for Inducing Crystallization

    • Place the crude oil/wax in a flask.

    • Add a small volume of a non-polar solvent in which your product is expected to have poor solubility (e.g., diethyl ether, hexanes, or a 1:1 mixture).

    • Using a spatula or glass rod, vigorously scrape and stir the material. The goal is to break up the oil and wash away soluble impurities.

    • You may observe the oil slowly solidifying into a fine powder. This can take anywhere from minutes to hours.

    • Once a solid has formed, collect it by vacuum filtration, washing with a small amount of the cold trituration solvent.

    • Dry the product under vacuum.

  • Authoritative Solution 2: Optimized Recrystallization. If trituration fails, a full recrystallization is necessary. The key is selecting an appropriate solvent system. For aminobenzoic acids, polar protic solvents or binary mixtures are often effective.[9][10]

    Protocol 3: Optimized Recrystallization

    • Solvent Screening: On a small scale, test the solubility of your compound in various solvents (e.g., isopropanol, ethanol, acetonitrile, water, ethyl acetate/heptane mixtures). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

    • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize yield.

    • Collection & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Problem: Persistent Impurities Remain After Extraction and Recrystallization.
  • Causality: When impurities have very similar polarity and functional groups to the desired product, separation by extraction and recrystallization becomes difficult. In these cases, the high resolving power of chromatography is required.

  • Authoritative Solution: Flash Column Chromatography. Chromatography of a zwitterionic compound can be challenging due to streaking on silica gel.[11] Modifying the mobile phase or using a different stationary phase is critical.

    Protocol 4a: Reversed-Phase Chromatography (Preferred) Reversed-phase chromatography on a C18-functionalized silica is often more effective for polar and ionizable compounds.[12]

    • Stationary Phase: C18 Silica Gel.

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier. A typical starting point is 0.1% formic acid or trifluoroacetic acid (TFA) in both the water and acetonitrile.[13] The acid ensures the piperidine is protonated and the carboxylic acid is neutral, leading to sharper peaks.

    Protocol 4b: Normal Phase Chromatography (with Additives)

    • Stationary Phase: Standard Silica Gel.

    • Mobile Phase: A non-polar/polar solvent system, such as DCM/Methanol or EtOAc/Heptane. To prevent streaking, an additive is crucial. Add 0.5-1% acetic acid or formic acid to the mobile phase. This protonates the basic nitrogen, reducing its interaction with the acidic silica surface and resulting in better peak shape.

Part 3: Purification Strategy Selection Workflow

The choice of purification strategy depends on the initial purity and physical state of your crude product. The following decision tree provides a logical workflow for selecting the most appropriate method.

Purification_Workflow cluster_purity Initial Assessment cluster_methods Purification Method start Crude Product (Post-Synthesis) purity_check Assess Purity & Form start->purity_check oil_dark Dark Oil / Gummy (<90% Pure) purity_check->oil_dark Low Purity solid_impure Impure Solid (90-97% Pure) purity_check->solid_impure Moderate Purity solid_clean Slightly Impure Solid (>97% Pure) purity_check->solid_clean High Purity acid_base Acid-Base Extraction oil_dark->acid_base recrystallize Recrystallization solid_impure->recrystallize chromatography Chromatography (Reversed-Phase) solid_clean->chromatography acid_base->recrystallize Yields Solid purity_check_2 Purity >99%? recrystallize->purity_check_2 Check Purity final_product Final Product chromatography->final_product purity_check_2->chromatography purity_check_2->final_product Yes

Caption: Decision workflow for selecting a purification strategy.

Part 4: Comparative Summary of Purification Techniques

The table below summarizes the primary purification techniques, allowing for a quick comparison based on key experimental parameters.

TechniquePrimary Use CaseSpeedScalabilityTypical Purity AchievedKey Consideration
Acid-Base Extraction Bulk removal of neutral, basic, or strongly acidic impurities from crude material.FastExcellent>95%Most powerful initial cleanup step. Relies on the amphoteric nature of the molecule.[7]
Recrystallization Removing minor impurities from a solid product to achieve high purity.MediumGood>99%Requires finding a suitable solvent system where solubility differs significantly between hot and cold conditions.[9]
Trituration Inducing solidification of an oil or removing highly soluble impurities from a solid.FastExcellentVariableA simple and quick method to "crash out" a solid product from an oily mixture.
Chromatography Separating stubborn impurities with similar properties to the final product.SlowPoor>99.5%Technically demanding for this compound. Reversed-phase is generally preferred over normal phase silica.[12]

References

Technical Support Center: Mitigating Off-Target Effects of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for my M-PBA experiments?

Q2: My phenotypic results with M-PBA are not what I expected based on its presumed target. How can I begin to troubleshoot for off-target effects?

A2: This is a classic sign of potential off-target activity. A multi-step approach is the most robust way to dissect the problem:

  • Confirm Target Engagement: First, you must verify that M-PBA is actually binding to its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4][6]

  • Use Orthogonal Validation: Corroborate your findings using a different method to modulate the target. Genetic tools like CRISPR-Cas9 or siRNA/shRNA to knock down or knock out the target protein are considered the gold standard.[7][8] If the phenotype of the genetic knockdown mimics the effect of M-PBA, it strengthens the case for an on-target effect.[4][9]

  • Employ Control Compounds: Use a structurally similar but biologically inactive analog of M-PBA as a negative control.[4] If this inactive control does not produce the same phenotype, it suggests the effect is specific to M-PBA's intended activity. Additionally, using a structurally different inhibitor for the same target can help confirm the phenotype is on-target.[4][9]

Q3: The piperidine group in M-PBA is common in many drugs. Does this structural feature pose a specific risk for off-target binding?

A3: Yes, the piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it's found in many approved drugs.[5] Its basic nitrogen atom can form interactions with acidic amino acid residues (like aspartate or glutamate) in the binding pockets of various proteins. This makes it a common interaction motif for G-protein coupled receptors (GPCRs), ion channels, and certain enzymes, which could be potential off-target liabilities.[5]

Q4: Can I predict potential off-target interactions of M-PBA before I run expensive experiments?

A4: Yes, in silico (computational) methods are a valuable first step for predicting off-target interactions.[10][11] By screening the structure of M-PBA against databases of known protein structures, you can generate a list of potential off-target binding partners.[11][12] This approach can help prioritize which experimental validation assays to run. Keep in mind that these are predictions and must be confirmed experimentally.[13]

Section 2: Troubleshooting Workflows & Protocols

When unexpected results arise, a systematic approach is needed to differentiate on-target from off-target effects.

Workflow: Investigating Unexpected Phenotypes

This workflow provides a logical sequence of experiments to determine the source of an unexpected cellular response to M-PBA.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Genetic & Orthogonal Validation cluster_2 Phase 3: Off-Target Identification A Unexpected Phenotype Observed with M-PBA B Confirm Target Engagement (Protocol 1: CETSA) A->B Is the compound binding the target? C Target Validation with CRISPR/siRNA (Protocol 2) B->C If YES H High Confidence OFF-TARGET Effect B->H If NO (Target not engaged) D Phenotype Recapitulated? C->D E Use Structurally Distinct Inhibitor D->E If YES I Perform Broad Kinome Screen (Protocol 3) D->I If NO F Phenotype Recapitulated? E->F G High Confidence ON-TARGET Effect F->G If YES F->I If NO J Identify Off-Target Candidate(s) I->J

Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that M-PBA directly binds to its intended target protein within intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15][16]

Methodology:

  • Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with a desired concentration of M-PBA and another set with a vehicle control (e.g., DMSO) for a specified duration.[4]

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.[4][15]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[4]

  • Protein Detection: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method like Western Blotting or ELISA.[4]

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and M-PBA-treated samples. A shift in the melting curve to a higher temperature in the presence of M-PBA indicates target engagement.[14]

ParameterVehicle ControlM-PBA TreatedInterpretation
Apparent Tagg 52°C58°CA +6°C shift indicates M-PBA stabilizes the target protein, confirming engagement.
Apparent Tagg 52°C52°CNo shift suggests M-PBA is not binding to the target under these conditions.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the absence of the target protein recapitulates the phenotype observed with M-PBA treatment. This provides strong evidence for an on-target effect.[7][17][18]

Methodology:

  • gRNA Design & Cloning: Design and clone two or more unique guide RNAs (gRNAs) targeting exons of your target gene into a Cas9-expressing vector. A non-targeting gRNA should be used as a control.

  • Transfection & Selection: Transfect the gRNA/Cas9 constructs into your cell line. Select for successfully transfected cells (e.g., using puromycin or FACS if a fluorescent marker is present).

  • Verify Knockout: Expand clonal populations and verify the knockout of the target protein by Western Blot, qPCR, or genomic sequencing.

  • Phenotypic Assay: Perform the same cellular assay where you initially observed the M-PBA phenotype using both the knockout cells and the non-targeting control cells.

  • Data Analysis: Compare the results. If the knockout cells show the same phenotype as M-PBA-treated control cells, it strongly supports an on-target mechanism.[8]

Protocol 3: Broad Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of M-PBA. Since many small molecules unintentionally inhibit multiple kinases, this is a critical step for compounds targeting a kinase or for de-risking those that are not.[19][20]

Methodology:

  • Compound Submission: Prepare a high-concentration stock solution of M-PBA (e.g., 10 mM in DMSO) according to the specifications of a commercial kinase profiling service.

  • Service Selection: Choose a service that offers a broad panel of recombinant kinases (e.g., >400 kinases).[21][22] Services typically measure the percent inhibition at a fixed compound concentration (e.g., 1 µM) or determine IC50/Kd values for a smaller, more focused panel.[21][22]

  • Assay Performance: The service will perform high-throughput biochemical assays (e.g., TR-FRET, ADP-Glo) to measure M-PBA's activity against each kinase in the panel.[21]

  • Data Analysis: The service will provide a report, often visualized as a dendrogram or a table, showing the selectivity of M-PBA across the human kinome.

  • Interpretation: Analyze the data for any kinases that are inhibited with a potency similar to or greater than your intended target. These are your primary off-target candidates that require further validation in cellular assays.

Target% Inhibition @ 1 µMInterpretation
Kinase X (On-Target) 95%Expected strong inhibition.
Kinase Y (Off-Target) 88%Potent off-target interaction. Needs further investigation.
Kinase Z (Off-Target) 55%Moderate off-target interaction. Monitor, but lower priority.
Other 400+ Kinases <10%Compound is highly selective among other kinases.

Section 3: Advanced Strategies & Conclusion

If off-target effects are confirmed, several paths can be taken:

  • Structure-Activity Relationship (SAR): If you have medicinal chemistry support, the identified off-targets can inform the rational design of new M-PBA analogs. The goal is to modify the structure to reduce binding to the off-target protein while maintaining or improving affinity for the on-target.[23][24]

  • Dose Reduction: Use the lowest possible concentration of M-PBA that still produces the desired on-target effect. This can minimize off-target engagement, especially if the off-target interactions are less potent.

By systematically applying these validation and troubleshooting strategies, researchers can build a high degree of confidence in their experimental results and accurately attribute the biological effects of 2-Methyl-3-(1-piperidinyl)benzoic Acid to its intended molecular mechanism.

References

Validation & Comparative

2-Methyl-3-(1-piperidinyl)benzoic Acid versus [alternative compound] efficacy comparison

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Analysis: 2-Methyl-3-(1-piperidinyl)benzoic Acid versus Baclofen as GABAB Receptor Modulators

In the landscape of drug discovery, particularly within neuroscience, the modulation of gamma-aminobutyric acid (GABA) receptors presents a pivotal strategy for therapeutic intervention in conditions ranging from spasticity to anxiety disorders. As the primary inhibitory neurotransmitter in the central nervous system, GABA's effects are mediated through ionotropic GABAA and metabotropic GABAB receptors. This guide provides a comparative efficacy analysis of a novel investigational compound, this compound, against the clinically established GABAB receptor agonist, Baclofen.

This analysis is structured to provide researchers and drug development professionals with a framework for evaluating novel chemical entities against a benchmark compound. We will delve into the mechanistic underpinnings of GABAB receptor activation, present detailed experimental protocols for assessing compound efficacy, and interpret the resulting data to build a comprehensive performance profile.

Mechanistic Overview: The GABAB Receptor Signaling Cascade

GABAB receptors are G-protein coupled receptors (GPCRs) that form heterodimers of GABAB1 and GABAB2 subunits to become functional. Upon agonist binding, a conformational change in the receptor complex activates associated Gi/o proteins. This activation initiates a cascade of downstream signaling events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the activated G-protein can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This concerted action results in a hyperpolarization of the neuronal membrane, leading to an inhibitory effect on neurotransmission.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits GIRK GIRK K+ Channel G_Protein->GIRK βγ subunit activates VGCC VGCC Ca2+ Channel G_Protein->VGCC βγ subunit inhibits cAMP cAMP AC->cAMP converts K_ion K+ GIRK->K_ion Efflux Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) VGCC->Hyperpolarization Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Binds ATP ATP ATP->AC cAMP->Hyperpolarization Reduced downstream signaling K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->VGCC Influx Blocked

Caption: GABAB Receptor signaling pathway upon agonist binding.

Comparative Efficacy Metrics

To objectively compare this compound and Baclofen, we will assess two key pharmacodynamic parameters: receptor binding affinity and functional potency.

  • Binding Affinity (Ki): This metric quantifies the strength of the interaction between a compound and the GABAB receptor. A lower Ki value indicates a higher binding affinity.

  • Functional Potency (EC50): This parameter measures the concentration of a compound required to elicit a half-maximal response in a functional assay, such as the inhibition of cAMP production. A lower EC50 value signifies greater potency.

In Vitro Efficacy Data

The following table summarizes the hypothetical in vitro efficacy data for this compound in comparison to the established data for Baclofen.

CompoundReceptor Binding Affinity (Ki) [nM]Functional Potency (EC50) [nM] (cAMP Inhibition)
This compound120250
Baclofen150-200300-500

This hypothetical data suggests that this compound exhibits a slightly higher binding affinity and functional potency compared to Baclofen in these in vitro assays.

Experimental Protocols

The following sections provide detailed methodologies for the experiments used to generate the data presented above.

Radioligand Binding Assay for GABAB Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the GABAB receptor.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing GABAB receptors Incubate Incubate membranes, radioligand, and test compound at 30°C Membrane_Prep->Incubate Compound_Prep Serially dilute test compounds and radioligand ([3H]CGP54626) Compound_Prep->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Analyze Calculate IC50 and Ki values using non-linear regression Count->Analyze

Caption: Experimental workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing GABAB receptors (e.g., rat cortical tissue or CHO cells stably expressing the receptor) in a cold buffer. Centrifuge the homogenate and resuspend the pellet to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a high-affinity GABAB receptor radioligand (e.g., [3H]CGP54626), and varying concentrations of the test compound (this compound or Baclofen).

  • Incubation: Incubate the plates at 30°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional potency (EC50) of the compounds by quantifying their ability to inhibit the production of cAMP following GABAB receptor activation.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the human GABAB receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of an adenylyl cyclase stimulator, such as Forskolin. Forskolin is used to induce a measurable baseline level of cAMP.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for GABAB receptor-mediated inhibition of adenylyl cyclase.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the concentration of the test compound. Use non-linear regression to determine the EC50 value.

Discussion and Future Directions

The preliminary in vitro data suggests that this compound is a potent GABAB receptor agonist, potentially exhibiting slightly superior binding and functional characteristics compared to Baclofen. However, these findings are just the initial step in a comprehensive efficacy evaluation.

Future studies should focus on:

  • Selectivity Profiling: Assessing the binding of this compound against a panel of other receptors and ion channels to determine its selectivity profile.

  • In Vivo Efficacy: Evaluating the compound in animal models of diseases where GABAB receptor activation is therapeutic, such as models of muscle spasticity or neuropathic pain.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

By following a rigorous and systematic approach to efficacy comparison, researchers can effectively triage and advance novel chemical entities with the highest therapeutic potential.

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis and Analysis of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the landscape of drug development and medicinal chemistry, the reproducibility of experimental findings is the bedrock of scientific progress.[1][2] A synthetic procedure or an analytical result that cannot be reliably replicated is of little value, leading to wasted resources and hindering the collaborative advancement of science. This guide addresses the critical factors underpinning the reproducible synthesis and characterization of 2-Methyl-3-(1-piperidinyl)benzoic Acid, a substituted benzoic acid derivative with potential applications in pharmaceutical research.

The structural complexity of molecules like this compound necessitates a meticulous approach. Seemingly minor variations in starting materials, reaction conditions, or analytical methods can lead to significant discrepancies in yield, purity, and ultimately, biological activity.[3][4] This document provides a framework for researchers, scientists, and drug development professionals to establish robust, self-validating protocols that ensure consistency and reliability in their findings. We will dissect the synthetic pathway, compare purification strategies, and detail a comprehensive analytical workflow, emphasizing the scientific rationale behind each recommended step.

Part 1: Synthesis - Controlling Variables for a Consistent Outcome

The synthesis of this compound is not widely documented in standard literature. Therefore, a robust and reproducible protocol must be developed based on established synthetic methodologies for analogous compounds. A highly reliable approach involves a two-step process: a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid.[5][6][7]

Proposed Synthetic Pathway

The proposed pathway begins with Methyl 2-methyl-3-bromobenzoate and piperidine. This route is chosen for its high functional group tolerance and generally excellent yields reported for similar transformations.

G

Caption: Proposed two-step synthesis of this compound.

Critical Parameter 1: Starting Material Quality and Purity

The quality of starting materials is arguably the most critical factor influencing the success and reproducibility of a synthesis.[3][8] Impurities can act as catalyst poisons, participate in side reactions, or be carried through the synthesis to contaminate the final product.[3][9]

ParameterStandard SpecificationRationale & Impact on Reproducibility
Methyl 2-methyl-3-bromobenzoate Purity >98% (by HPLC and ¹H NMR)Ensures accurate stoichiometry and minimizes side products. Lower purity can lead to inconsistent yields and complex purification challenges.
Piperidine Purity >99% (by GC)Water is a key impurity that can interfere with the base and catalyst. Other amine impurities could lead to competing side reactions.
Solvent (Toluene) Anhydrous (<50 ppm H₂O)Water can deactivate the strong base (NaOtBu) and hydrolyze the phosphine ligand, leading to inconsistent reaction initiation and lower yields.
Palladium Catalyst & Ligand High purity, stored under inert gasOxygen can deactivate the palladium catalyst and oxidize the phosphine ligand. Using fresh, properly stored reagents is crucial for consistent catalytic activity.[5]

Self-Validating Protocol: Starting Material Qualification Before commencing synthesis, each starting material must be qualified.

  • ¹H NMR Spectroscopy: Confirm the chemical structure and absence of significant organic impurities.

  • HPLC/GC Analysis: Quantify the purity of the key reagents.

  • Karl Fischer Titration: Determine the water content of the solvent and piperidine.

Critical Parameter 2: Reaction Condition Control

Organic reactions, particularly those involving catalysts, are sensitive to subtle changes in conditions.[4][10] Standardizing these parameters is essential for reproducibility.

Experimental Protocol: Buchwald-Hartwig Amination This protocol is adapted from established methods for similar aryl aminations.[7]

  • Vessel Preparation: An oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is used. The system is purged with inert gas (Nitrogen or Argon) for 15 minutes.

  • Reagent Addition:

    • To the flask, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).

    • Add anhydrous toluene via syringe.

    • Add Methyl 2-methyl-3-bromobenzoate (1.0 eq).

    • Add Piperidine (1.2 eq).

    • Finally, add Sodium tert-butoxide (NaOtBu, 1.4 eq). The addition of the base last is critical to prevent premature degradation of other reagents.

  • Reaction Execution: Heat the mixture to 100 °C using a temperature-controlled heating mantle. Stir vigorously for 12-24 hours. Consistent stirring is crucial for maintaining a homogenous mixture, especially in heterogeneous reactions.[10]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

Experimental Protocol: Saponification (Ester Hydrolysis)

  • Setup: After workup of the amination reaction, dissolve the crude Methyl 2-Methyl-3-(1-piperidinyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Hydrolysis: Add Lithium hydroxide (LiOH, 2.5 eq) and stir the mixture at 50 °C until TLC or HPLC indicates complete consumption of the starting ester.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification & Isolation: Add water to dissolve the lithium salt. Slowly add 1M HCl with stirring to acidify the solution to a pH of 3-4. The zwitterionic nature of the product may influence its solubility. The product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Purification - A Comparative Approach

Purification is a critical step where batch-to-batch consistency is established. The choice of method can significantly impact the final purity profile. For this compound, recrystallization and column chromatography are the most viable options.

MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, can yield highly pure crystalline material.Relies on significant solubility differences between the product and impurities. Potential for product loss in the mother liquor.Removing minor, structurally distinct impurities on a larger scale.
Column Chromatography High resolution, capable of separating closely related impurities.Less scalable, solvent-intensive, more time-consuming.Small-scale synthesis or when impurities have similar solubility to the product.

Recommended Protocol: Recrystallization

  • Solvent Screening: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol/water, ethanol).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Analytical Characterization - The Blueprint for Validation

Comprehensive analytical characterization is non-negotiable for ensuring that the synthesized material is structurally correct and meets purity specifications. This serves as the ultimate validation of the synthetic and purification protocols.[11][12][13]

G

Caption: A comprehensive workflow for the analytical validation of the final product.

Key Analytical Techniques and Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Provides unequivocal structural confirmation by showing the number of protons, their environment, and connectivity.[14][15] Expect to see characteristic signals for the methyl group, the piperidinyl protons, and the aromatic protons with specific splitting patterns.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition (C₁₃H₁₇NO₂) of the molecule.[16] This is a critical identity test.

  • Infrared (IR) Spectroscopy :

    • Confirms the presence of key functional groups.[17][18] Expect to see a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC) :

    • The primary technique for quantifying purity.[13][17] A validated HPLC method should be used to separate the main compound from any residual starting materials, intermediates, or byproducts. The purity is determined by the area percentage of the main peak. A purity level of >98% is a common standard for research compounds.

Conclusion

Ensuring the reproducibility of research findings for this compound is a multi-faceted challenge that demands rigorous control over the entire experimental workflow. By implementing the principles and protocols outlined in this guide—from stringent qualification of starting materials to comprehensive analytical validation of the final product—researchers can establish a robust and reliable process. This meticulous approach not only fosters confidence in individual results but also enhances the integrity and efficiency of the broader scientific endeavor. The self-validating nature of these protocols provides a framework for generating high-quality, reproducible data, which is the cornerstone of successful drug discovery and development.

References

A Researcher's Guide to Selecting Controls for 2-Methyl-3-(1-piperidinyl)benzoic Acid Assays: A Case Study Targeting the GPR84 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

While the specific biological target of 2-Methyl-3-(1-piperidinyl)benzoic Acid is not extensively documented in public literature[1], its structural motifs are common among GPCR ligands. GPR84 is a compelling putative target due to its role in inflammation, making it a valuable subject for therapeutic investigation.[2][3][4] This guide will, therefore, proceed with the scientifically-grounded hypothesis that this compound is a GPR84 antagonist.

The Central Role of Controls in Assay Validation

At its core, an assay is a question posed to a biological system. Controls are the essential grammar that allows you to interpret the answer. Without them, your experimental results are, at best, ambiguous and, at worst, misleading.

  • Positive Controls are expected to produce a known, measurable effect. They confirm that the assay system is working correctly. If a positive control fails, any results from test compounds in that experiment are invalid.

  • Negative Controls are expected to produce no effect. They establish a baseline or background signal, allowing for the clear discernment of a true biological response from experimental noise.

The selection of these controls is not a trivial step but a critical component of robust assay design, a principle underscored by regulatory bodies like the FDA.[5][6][7]

GPR84: A Pro-Inflammatory GPCR Target

GPR84 is a Class A GPCR predominantly expressed in immune cells like macrophages and neutrophils.[8] It is activated by medium-chain fatty acids (MCFAs) and plays a pro-inflammatory role, making it an attractive target for anti-inflammatory therapeutics.[2][9] GPR84 primarily couples to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

GPR84 Signaling Pathway

The activation of GPR84 by an agonist initiates a cascade of intracellular events. Understanding this pathway is crucial for selecting appropriate assays and controls.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 Gi Gαi/oβγ GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Agonist Agonist (e.g., 6-OAU) Agonist->GPR84 Binds & Activates Antagonist Antagonist (Test Compound) Antagonist->GPR84 Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (Inhibited) cAMP->PKA Activates Response Cellular Response (e.g., Inflammation) PKA->Response Modulates

Caption: GPR84 signaling cascade upon agonist binding.

Selecting Controls for GPR84 Antagonist Assays

The choice of controls depends on the specific assay being performed. For GPR84, common functional cell-based assays include cAMP measurement, calcium mobilization, and β-arrestin recruitment assays.[12][13][14][15]

Positive Controls: Known GPR84 Agonists

A positive control for an antagonist assay is a known agonist that will stimulate the receptor and be inhibited by the test compound.

Control CompoundTypeRationale for Selection
6-OAU (6-n-octylaminouracil) Synthetic AgonistA well-characterized and potent synthetic agonist for GPR84, making it an excellent tool to elicit a robust and reproducible response in functional assays.[2][16]
Decanoic Acid (Capric Acid) Endogenous Agonist (MCFA)As a natural ligand, it can provide insights into the physiological relevance of the antagonism. However, MCFAs can have lower potency and potential off-target effects.[10][16]
ZQ-16 Potent Synthetic AgonistA highly potent and selective GPR84 agonist that can be used to achieve maximal receptor stimulation.[16]
Negative Controls: Inactive Compounds and Known Antagonists

Negative controls are multifaceted. They include a vehicle control, a known inactive compound, and for assay validation, a known antagonist.

Control CompoundTypeRationale for Selection
Vehicle (e.g., 0.1% DMSO) Solvent ControlEssential for establishing the baseline response of the assay system in the absence of any active compound. It accounts for any effects of the solvent on the cells.
Inactive Structural Analog Specificity ControlA compound structurally similar to this compound but known to be inactive at GPR84. This control helps to ensure that the observed effects are due to specific receptor interaction and not non-specific effects of the chemical scaffold.
GLPG1205 Known AntagonistA known GPR84 antagonist that has been clinically evaluated.[3][17] It serves as a reference compound to benchmark the potency and efficacy of the test compound.

Experimental Workflow: A cAMP Inhibition Assay

A common and robust method to assess the function of Gαi/o-coupled receptors like GPR84 is to measure the inhibition of forskolin-stimulated cAMP production.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis A1 Seed GPR84-expressing cells (e.g., HEK293) in assay plates A2 Incubate overnight A1->A2 B1 Pre-treat with test compound (this compound) or controls (Vehicle, GLPG1205) A2->B1 B2 Incubate B1->B2 B3 Stimulate with Forskolin + GPR84 Agonist (6-OAU) B2->B3 C1 Lyse cells and add cAMP detection reagents (e.g., HTRF) B3->C1 C2 Incubate C1->C2 C3 Read plate on a compatible plate reader C2->C3 D1 Calculate % inhibition of forskolin-stimulated cAMP C3->D1 D2 Plot dose-response curves and determine IC50 values D1->D2

Caption: Workflow for a GPR84 cAMP inhibition assay.

Step-by-Step Protocol
  • Cell Culture: Culture HEK293 cells stably expressing human GPR84 in appropriate media.

  • Plating: Seed cells into 384-well assay plates and incubate for 24 hours.

  • Compound Addition: Add this compound or control compounds (Vehicle, GLPG1205) at various concentrations. Incubate for 30 minutes.

  • Stimulation: Add a mixture of forskolin (to stimulate adenylyl cyclase and raise cAMP levels) and a GPR84 agonist (e.g., 6-OAU at its EC80 concentration).

  • Lysis and Detection: After a 30-minute incubation, lyse the cells and detect intracellular cAMP levels using a homogenous assay kit (e.g., HTRF or LANCE).

  • Data Analysis: Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (100% activity). Calculate the percent inhibition for each concentration of the antagonist and determine the IC50 value.

Interpreting the Results: A Comparative Data Table

The following table presents hypothetical data from a cAMP inhibition assay, demonstrating how to compare the performance of our test compound against the selected controls.

CompoundMax Inhibition (%)IC50 (nM)Interpretation
Vehicle (0.1% DMSO) 0%N/AEstablishes the baseline for no inhibition.
6-OAU (1 µM) N/AN/APositive control for receptor activation (used with forskolin).
GLPG1205 (Reference Antagonist) 98%15Demonstrates the expected inhibition by a known potent antagonist, validating the assay's sensitivity.
This compound 95%50Shows potent antagonistic activity, comparable to the reference compound.
Inactive Structural Analog <10%>10,000Confirms that the observed activity is specific to the active pharmacophore and not a general property of the chemical scaffold.

Conclusion: The Foundation of Trustworthy Science

The judicious selection of positive and negative controls is not merely a procedural formality but the very bedrock of scientific integrity. For a novel compound like this compound, where the biological target may not be immediately obvious, a hypothesis-driven approach grounded in structural similarity and known pharmacology is a valid and powerful strategy. By framing our investigation around the GPR84 receptor, we can leverage a wealth of existing knowledge to design robust, self-validating assays. The principles and methodologies outlined in this guide—from understanding the underlying biology to the practicalities of experimental design and data interpretation—provide a comprehensive framework for researchers, scientists, and drug development professionals to generate high-quality, reliable, and ultimately, trustworthy data.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly recognized as an oversimplification. The journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous characterization, of which selectivity profiling is a cornerstone. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.[1] This guide provides a comprehensive, field-proven framework for assessing the cross-reactivity of a novel compound, using 2-Methyl-3-(1-piperidinyl)benzoic Acid as a practical case study.

This compound is a substituted benzoic acid derivative featuring a piperidinyl moiety.[2] While its specific biological targets are not extensively documented in public literature, its structural motifs are common in medicinal chemistry and suggest the potential for interaction with a range of biological targets.[3] Structurally similar compounds have been explored for various biological activities, including antimicrobial and anti-inflammatory effects.[4] Therefore, a systematic evaluation of its selectivity is not merely a perfunctory step but a critical exercise in risk mitigation and opportunity identification.

This document is structured to guide researchers, scientists, and drug development professionals through a tiered, logical workflow. We will move from broad, high-throughput screening to focused biochemical and cellular validation, explaining the causality behind each experimental choice and providing the necessary protocols to ensure a self-validating and robust dataset.

Part 1: A Tiered Strategy for Cross-Reactivity Profiling

A cost-effective and scientifically rigorous approach to selectivity profiling involves a tiered or phased strategy.[5] This prevents the resource-intensive process of running full dose-response curves for a new compound against hundreds of potential targets from the outset. Instead, we cast a wide net to identify potential interactions and then follow up with more detailed, hypothesis-driven experiments.

G cluster_0 Tier 1: Discovery & Initial Triage cluster_1 Tier 2: Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation A Compound of Interest (this compound) B Broad Panel Screening (e.g., InVEST™ Panel, Kinase Panel) Single High Concentration (e.g., 10 µM) A->B C Identify 'Hits' (e.g., >70% Inhibition) B->C Data Analysis D Dose-Response Assays (Biochemical IC50 / Ki Determination) C->D E Cell-Based Target Engagement Assays (e.g., NanoBRET™) D->E Confirmed Off-Targets F Functional Pathway Assays (e.g., Phosphorylation, Reporter Gene) E->F G Selectivity Profile & Risk Assessment F->G

Caption: A tiered workflow for systematic cross-reactivity assessment.
Tier 1: Broad Panel Screening for Liability Identification

The initial step is to screen the compound against a large, diverse panel of targets at a single, high concentration (typically 1-10 µM). The goal here is not to precisely quantify potency but to rapidly identify potential off-target interactions that warrant further investigation.

Rationale: This approach is highly efficient for early-stage programs. A lack of activity against these panels provides a significant degree of confidence in the compound's selectivity, while positive "hits" guide the next phase of investigation, saving considerable time and resources.[6]

Recommended Panels:

  • Safety Pharmacology Panels: Companies like Eurofins Discovery and Reaction Biology offer curated panels (e.g., SafetyScreen44™, InVEST™) that include targets historically associated with adverse drug reactions (ADRs).[7][8] These panels typically cover a range of GPCRs, ion channels, transporters, and enzymes.

  • Kinase Panels: Given that a large portion of the "druggable" genome consists of protein kinases, screening against a comprehensive kinase panel is standard practice, especially if the primary target is a kinase.[5][9] These assays measure the inhibition of substrate phosphorylation.[10]

Tier 2: Dose-Response Confirmation and Potency Determination (IC₅₀ & Kᵢ)

Any significant "hits" from the Tier 1 screen (e.g., >70% inhibition) must be confirmed through full dose-response experiments to determine potency.[5] This involves a 10-point concentration curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Expertise in Action - Why Kᵢ is the Gold Standard: While IC₅₀ is a common measure of potency, its value is highly dependent on the specific assay conditions, particularly the substrate (e.g., ATP in a kinase assay) concentration.[11][12] This makes it difficult to compare IC₅₀ values between different labs or different targets.[13]

The inhibition constant (Kᵢ) , in contrast, represents the intrinsic binding affinity of the inhibitor for the target and is independent of substrate concentration.[14] For competitive inhibitors, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.[11]

IC₅₀ = Kᵢ (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis constant of the substrate.

For robust, comparable selectivity data, requesting Kᵢ values or ensuring that IC₅₀ assays are run at ATP concentrations equal to the Kₘ for each kinase is paramount.[10]

Let's assume the primary target (TGT-1) is a novel serine/threonine kinase.

Target ClassTarget Name% Inhibition @ 10 µM (Tier 1)IC₅₀ (nM) (Tier 2)Kᵢ (nM) (Tier 2)Selectivity Fold (Kᵢ Off-Target / Kᵢ TGT-1)
Primary Target TGT-1 98% 50 25 1x
KinaseOFF-TGT-Kinase A85%75035014x
KinaseOFF-TGT-Kinase B72%1,20058023x
GPCR5-HT₂ₐ Receptor65%2,500-100x (vs. IC₅₀)
Ion ChannelhERG25%>10,000->400x (vs. IC₅₀)

Table 1: Hypothetical cross-reactivity data summary for this compound. A selectivity window of >10-fold is often considered a minimum starting point, with >100-fold being desirable.

Tier 3: Cellular and Functional Validation

Biochemical activity does not always translate to cellular effects. Therefore, the final tier of assessment involves validating the most significant off-target interactions in a relevant cellular context.

Key Methodologies:

  • Target Engagement Assays: Techniques like NanoBRET™ (Promega) can be used to measure compound binding to the off-target protein directly within living cells, confirming that the compound can reach and engage its target in a physiological environment.[15]

  • Functional Pathway Assays: These assays measure the downstream consequences of target inhibition. For an off-target kinase, this could involve a Western blot to assess the phosphorylation of a known substrate. For a GPCR, it might be a calcium flux or cAMP assay. The goal is to determine if the observed binding has a functional impact on cellular signaling.

G cluster_0 Primary Pathway cluster_0_1 cluster_1 Off-Target Pathway A 2-Methyl-3-(1-piperidinyl) benzoic Acid TGT1 TGT-1 (Primary Target) A->TGT1 Inhibition (High Potency) OTK_A OFF-TGT-Kinase A A->OTK_A Inhibition (Lower Potency) DS1 Downstream Substrate 1 TGT1->DS1 Phosphorylation PO1 Desired Therapeutic Effect DS1->PO1 DS2 Downstream Substrate 2 OTK_A->DS2 Phosphorylation SE Potential Side Effect DS2->SE

References

Bridging the Gap: A Guide to the In Vivo Validation of 2-Methyl-3-(1-piperidinyl)benzoic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 2-Methyl-3-(1-piperidinyl)benzoic Acid. While direct in vivo studies on this specific molecule are not extensively published, its structural similarity to other benzoic acid derivatives with known biological activities suggests a promising profile for investigation[1][2]. Based on the recurring theme of anti-inflammatory properties in related compounds, this guide will proceed under the working hypothesis that this compound has demonstrated significant and selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme in vitro.

The following sections will detail a comparative in vivo study to validate these hypothetical in vitro findings, comparing the compound's performance against established non-steroidal anti-inflammatory drugs (NSAIDs). The experimental design, protocols, and data interpretation strategies are outlined to ensure scientific rigor and trustworthiness in the evaluation of this novel chemical entity.

Part 1: The In Vitro Foundation - A Postulated Profile

For the purpose of this guide, we will assume that comprehensive in vitro screening of this compound has yielded the following key findings:

  • Selective COX-2 Inhibition: The compound exhibits potent and selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain, with minimal activity against the constitutively expressed COX-1 enzyme. This selectivity is a desirable trait, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Dose-Dependent Anti-Inflammatory Cytokine Reduction: In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages have shown a dose-dependent decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

These postulated in vitro results provide a strong rationale for progressing to in vivo models of inflammation to assess the compound's efficacy and safety in a whole-organism context.

Part 2: In Vivo Validation - The Carrageenan-Induced Paw Edema Model

To validate the anti-inflammatory activity of this compound, the carrageenan-induced paw edema model in rats is a well-established and appropriate choice. This acute inflammatory model allows for the quantitative assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.

Experimental Design and Groups

A cohort of male Sprague-Dawley rats will be randomly assigned to the following treatment groups (n=8 per group):

GroupTreatmentDosageRationale
1Vehicle Control (0.5% Carboxymethylcellulose)10 mL/kgTo establish the baseline inflammatory response.
2This compound10 mg/kgLow dose to assess the dose-response relationship.
3This compound30 mg/kgMid dose to further evaluate efficacy.
4This compound100 mg/kgHigh dose to determine maximal effect.
5Celecoxib (Selective COX-2 Inhibitor)30 mg/kgPositive control to benchmark against a selective COX-2 inhibitor.
6Indomethacin (Non-selective NSAID)10 mg/kgPositive control to compare with a non-selective NSAID.
Experimental Workflow

The following diagram illustrates the key steps in the in vivo validation process:

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post Post-Induction Monitoring animal_acclimatization Animal Acclimatization (7 days) baseline_paw_volume Baseline Paw Volume Measurement (Plethysmometer) animal_acclimatization->baseline_paw_volume dosing Oral Administration of Test Compounds/Vehicle baseline_paw_volume->dosing induction Subplantar Injection of Carrageenan (1%) (1 hour post-dosing) dosing->induction paw_volume_measurement Paw Volume Measurement (1, 2, 3, 4, 5, 6 hours post-carrageenan) induction->paw_volume_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis

Caption: Workflow for the in vivo validation of anti-inflammatory activity.

Detailed Experimental Protocol
  • Animal Acclimatization: Male Sprague-Dawley rats (180-220g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds, positive controls, and vehicle are administered orally via gavage.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Part 3: Comparative Performance and Data Interpretation

The efficacy of this compound will be objectively compared to the well-characterized profiles of Celecoxib and Indomethacin.

Expected Outcomes and Data Summary

The following table presents a hypothetical summary of the expected results from this study:

Treatment GroupDose (mg/kg)Peak Edema Inhibition (%)Time to Peak Inhibition (hours)
Vehicle Control-0-
This compound1025 ± 4.23
This compound3045 ± 5.13
This compound10065 ± 6.34
Celecoxib3050 ± 4.84
Indomethacin1070 ± 5.93
Interpretation of Results
  • Dose-Dependent Efficacy: A dose-dependent increase in the inhibition of paw edema by this compound would provide strong in vivo evidence of its anti-inflammatory activity.

  • Comparative Potency: The potency of the test compound can be directly compared to Celecoxib and Indomethacin. In our hypothetical data, the 100 mg/kg dose of this compound shows comparable efficacy to the standard dose of Indomethacin and superior efficacy to Celecoxib.

  • Mechanism of Action Insights: If the in vivo efficacy aligns with the postulated in vitro COX-2 selectivity, it strengthens the hypothesis that the anti-inflammatory effects are mediated through this pathway.

Part 4: Future Directions and Further Validation

A successful outcome in the carrageenan-induced paw edema model would warrant further in vivo investigations to build a comprehensive preclinical data package for this compound.

Recommended Follow-up Studies
  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for determining optimal dosing regimens.

  • Gastrointestinal Safety Assessment: To evaluate the potential for gastric ulceration, a common side effect of non-selective NSAIDs. This would be a critical step in validating the benefit of its postulated COX-2 selectivity.

  • Chronic Inflammation Models: To assess the compound's efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, which are more representative of human inflammatory diseases.

  • Analgesic Activity Models: To investigate the pain-relieving properties of the compound using models such as the hot plate or writhing tests[3].

The following diagram outlines a logical progression for the preclinical development of this compound:

G cluster_discovery Discovery & In Vitro cluster_in_vivo In Vivo Proof of Concept cluster_preclinical Preclinical Development in_vitro In Vitro Screening (COX-1/COX-2 Inhibition) acute_inflammation Acute Inflammation Model (Carrageenan-Induced Paw Edema) in_vitro->acute_inflammation pk_studies Pharmacokinetic (PK) Studies acute_inflammation->pk_studies safety_studies Gastrointestinal Safety acute_inflammation->safety_studies chronic_models Chronic Inflammation Models (e.g., Adjuvant-Induced Arthritis) pk_studies->chronic_models safety_studies->chronic_models analgesic_models Analgesic Models chronic_models->analgesic_models

Caption: Preclinical development pathway for this compound.

Conclusion

While the in vitro and in vivo data for this compound is still emerging, this guide provides a robust and scientifically sound framework for its evaluation as a novel anti-inflammatory agent. By systematically progressing from hypothesized in vitro findings to a well-controlled in vivo model, and by comparing its performance against established drugs, researchers can effectively assess its therapeutic potential. The proposed experimental design and follow-up studies will be instrumental in determining if this compound represents a viable candidate for further preclinical and clinical development.

References

comparative analysis of 2-Methyl-3-(1-piperidinyl)benzoic Acid and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Comparative Analysis of Piperidinyl-Substituted Benzoic Acid Derivatives

In the landscape of modern medicinal chemistry, the piperidine moiety is a cornerstone of privileged structures, integral to the design of numerous therapeutic agents.[1][2] Its incorporation into various molecular scaffolds often imparts favorable pharmacokinetic and pharmacodynamic properties. When coupled with a benzoic acid framework, it gives rise to a class of compounds with a wide spectrum of biological activities, ranging from antihistaminic and antipsychotic to antimicrobial and enzyme inhibitory effects.[3][4][5] This guide provides a , offering insights into their structure-activity relationships (SAR), synthetic strategies, and pharmacological evaluation. While specific data on 2-Methyl-3-(1-piperidinyl)benzoic Acid is sparse in publicly accessible literature, this guide will leverage data from closely related analogues to provide a predictive framework for its potential properties and biological activities.

The Piperidinyl-Benzoic Acid Scaffold: A Versatile Pharmacophore

The general structure of a piperidinyl-benzoic acid derivative allows for extensive chemical modification at several key positions, each influencing the molecule's overall biological profile. Key points of diversification include:

  • Substitution on the Benzoic Acid Ring: The position and nature of substituents on the aromatic ring can significantly alter receptor binding affinity, selectivity, and metabolic stability.

  • Linkage between the Rings: The nature of the connection between the piperidine and benzoic acid moieties (e.g., direct C-N bond, alkoxy linker) can impact conformational flexibility and interaction with biological targets.

  • Substitution on the Piperidine Ring: Modifications to the piperidine ring can influence potency, selectivity, and physicochemical properties such as lipophilicity and basicity.

The following sections will delve into a comparative analysis of analogues with variations at these positions, providing a framework for understanding the SAR of this important class of compounds.

Comparative Analysis of Structural Analogues

The biological activity of piperidinyl-benzoic acid derivatives is highly dependent on their substitution patterns. Below is a comparative overview of key analogue classes and the impact of their structural modifications.

Indolylpiperidinyl Benzoic Acid Derivatives as Histamine H1 Antagonists

A series of indolylpiperidinyl benzoic acid derivatives have been synthesized and evaluated as potent and long-acting histamine H1 antagonists.[3][6] These compounds were designed to have low brain penetration and reduced cardiotoxicity, addressing common side effects of earlier generation antihistamines.

Key SAR Insights:

  • Regiochemistry and Linker Length: The relative positions of the piperidine and benzoic acid moieties, as well as the length of the alkoxy chain connecting them, have a profound impact on in vivo activity.[3]

  • Substitution on the Indole Ring: Introduction of a fluorine atom at the 6-position of the indole ring was found to enhance in vivo antihistamine activity, although it decreased selectivity against the 5-HT2A receptor.[3][6]

Benzoylpiperidine Derivatives in Neuropsychopharmacology

The benzoylpiperidine fragment is a well-established pharmacophore in the development of antipsychotic agents, primarily through its interaction with dopamine and serotonin receptors.[7] A notable example is the development of benzoxazole-piperidine derivatives as multi-target antipsychotics with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[4][8]

Key SAR Insights:

  • Multi-Target Affinity: The benzoylpiperidine scaffold can be optimized to achieve a desired polypharmacological profile, which is often advantageous for treating complex neuropsychiatric disorders.[4]

  • Reduced Side Effects: Strategic modifications can lead to compounds with low affinity for receptors associated with undesirable side effects, such as the histamine H1 receptor and the hERG channel.[4][8]

Piperidine Amides of Benzoic Acid as Tyrosinase Inhibitors

Piperazine and piperidine amides of benzoic and cinnamic acid derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[9][10] These compounds have potential applications in cosmetics and medicine for treating hyperpigmentation disorders.

Key SAR Insights:

  • Role of the Basic Nitrogen: The presence and substitution of the basic nitrogen in the piperidine or piperazine ring play a crucial role in the potency and solubility profile of these inhibitors.[10]

  • Hydrophobic Interactions: Phenyl or benzyl groups attached to the piperidine/piperazine moiety can engage in specific hydrophobic interactions within the enzyme's active site.[10]

Piperidinyl-Benzoic Acid Derivatives with Antimicrobial Activity

Derivatives of 4-piperidin-1-yl-benzoic acid have been synthesized and shown to possess significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Key SAR Insights:

  • Hydrazide-Hydrazone Moiety: The incorporation of a hydrazide-hydrazone moiety was found to be particularly effective in enhancing antimicrobial efficacy.[5]

Data Summary of Representative Analogues

Compound ClassKey Structural FeaturesPrimary Biological ActivityRepresentative IC50/pIC50References
Indolylpiperidinyl Benzoic Acid DerivativesIndole ring, alkoxy linkerHistamine H1 AntagonistVaries with substitution[3],[6]
Benzoxazole-Piperidine DerivativesBenzoxazole core, piperidine linkerMulti-target Antipsychotic (D2, 5-HT1A, 5-HT2A)High receptor affinity (nM range)[4],[8]
Piperidine Amides of Benzoic AcidAmide linkage, substituted piperidineTyrosinase InhibitorpIC50 up to 4.99[9],[10]
4-Piperidin-1-yl-benzoic Acid HydrazidesHydrazide-hydrazone moietyAntimicrobialSignificant efficacy against various microbes[5]

Experimental Protocols

The following protocols are representative of the synthesis and biological evaluation of piperidinyl-benzoic acid derivatives and can be adapted for the study of this compound.

Synthesis of a Representative Analogue: this compound

This proposed synthesis is based on the Buchwald-Hartwig amination, a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11]

Materials:

  • Methyl 3-bromo-2-methylbenzoate

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Buchwald-Hartwig Amination: a. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-bromo-2-methylbenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol). b. Add anhydrous toluene (5 mL) to the flask. c. Add piperidine (1.2 mmol) to the mixture. d. Finally, add sodium tert-butoxide (1.4 mmol). e. Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). f. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. g. Extract the aqueous layer with ethyl acetate (3 x 15 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product, methyl 2-methyl-3-(1-piperidinyl)benzoate, by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Ester Hydrolysis: a. Dissolve the purified methyl 2-methyl-3-(1-piperidinyl)benzoate in a mixture of THF and methanol. b. Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC). c. Neutralize the reaction mixture with 1 M HCl. d. Extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.

  • Ligand (BINAP): The phosphine ligand is essential for the catalytic cycle of the Buchwald-Hartwig amination, facilitating the reductive elimination step that forms the C-N bond.

  • Base (NaOtBu): The strong, non-nucleophilic base is required to deprotonate the amine and generate the active catalyst.

  • Hydrolysis: The final step is necessary to convert the methyl ester to the desired carboxylic acid.

Biological Evaluation: Histamine H1 Receptor Binding Assay

This protocol is adapted from methods used to evaluate indolylpiperidinyl benzoic acid derivatives.[3]

Materials:

  • Guinea pig cerebellum membrane preparation (source of H1 receptors)

  • [3H]pyrilamine (radioligand)

  • Test compounds (this compound and analogues)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Mepyramine (non-specific binding control)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the incubation buffer.

  • In a 96-well plate, add the membrane preparation, [3H]pyrilamine, and either the test compound, buffer (for total binding), or mepyramine (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by plotting the percentage inhibition of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validating System:

  • Positive Control: A known H1 antagonist should be included to validate the assay's performance.

  • Non-Specific Binding Control: Mepyramine, a high-affinity H1 antagonist, is used to define the non-specific binding of the radioligand.

  • Reproducibility: The assay should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.

Visualizations

Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Ester Hydrolysis Methyl_3-bromo-2-methylbenzoate Methyl_3-bromo-2-methylbenzoate Pd(OAc)2_BINAP_NaOtBu Pd(OAc)2, BINAP, NaOtBu Toluene, 80-100 °C Methyl_3-bromo-2-methylbenzoate->Pd(OAc)2_BINAP_NaOtBu Piperidine Piperidine Piperidine->Pd(OAc)2_BINAP_NaOtBu Methyl_2-methyl-3-(1-piperidinyl)benzoate Methyl_2-methyl-3-(1-piperidinyl)benzoate Pd(OAc)2_BINAP_NaOtBu->Methyl_2-methyl-3-(1-piperidinyl)benzoate Methyl_2-methyl-3-(1-piperidinyl)benzoate_2 Methyl 2-methyl-3-(1-piperidinyl)benzoate LiOH LiOH THF/MeOH/H2O Methyl_2-methyl-3-(1-piperidinyl)benzoate_2->LiOH Final_Product This compound LiOH->Final_Product

Caption: Synthetic scheme for this compound.

Experimental Workflow for Receptor Binding Assay

G Start Start Assay Prepare_Reagents Prepare Reagents: - Membrane Preparation - [3H]Pyrilamine - Test Compounds Start->Prepare_Reagents Incubation Incubate at 25 °C for 60 min Prepare_Reagents->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the histamine H1 receptor binding assay.

Logical Relationship of SAR

G Structure Molecular Structure Benzoic_Acid_Subs Benzoic Acid Substituents Structure->Benzoic_Acid_Subs Linker Linker Moiety Structure->Linker Piperidine_Subs Piperidine Substituents Structure->Piperidine_Subs Properties Physicochemical Properties Benzoic_Acid_Subs->Properties Linker->Properties Piperidine_Subs->Properties Activity Biological Activity (Potency, Selectivity) Properties->Activity

Caption: Structure-Activity Relationship (SAR) framework.

References

Benchmarking 2-Methyl-3-(1-piperidinyl)benzoic Acid: A Comparative Guide to Elucidating a Potential TRPA1 Modulator

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is merely the first step. The critical subsequent phase involves rigorous characterization and benchmarking against established pharmacological agents. This guide provides a comprehensive framework for evaluating the performance of 2-Methyl-3-(1-piperidinyl)benzoic Acid. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs, including a piperidine ring and a benzoic acid core, are present in various biologically active molecules.[1][2] For the purpose of this illustrative guide, we will proceed under the hypothesis that a preliminary high-throughput screen has identified this compound as a potential modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and serves as a crucial sensor for a wide array of noxious stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators.[3][4] Its role in pain, neurogenic inflammation, and respiratory disorders has positioned it as a compelling target for therapeutic intervention.[5][6][7] This guide will detail the experimental journey to validate this hypothesis and objectively compare the activity of this compound with well-characterized TRPA1 modulators.

The Strategic Imperative: A Phased Approach to Benchmarking

A robust benchmarking strategy is not a single experiment but a logical progression of assays designed to build a comprehensive pharmacological profile of the test compound. Our approach will be multi-tiered, beginning with cell-based functional assays to confirm activity and progressing to more detailed biophysical methods to elucidate the mechanism of action.

G cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Specificity and Liability A High-Throughput Calcium Imaging Screen B Concentration-Response Curves (EC50/IC50 Determination) A->B Hits C Patch-Clamp Electrophysiology B->C Confirmed Activity D Mode of Action Studies (Agonist vs. Antagonist) C->D Detailed Characterization E Selectivity Profiling (vs. other TRP channels) D->E Mechanism Understood F Off-Target Liability Assays E->F Safety Assessment

Caption: A phased experimental workflow for benchmarking a novel compound.

Selection of Benchmark Compounds: The Gold Standards

To contextualize the activity of this compound, it is essential to compare it against well-validated TRPA1 modulators.

  • Agonist Control: Allyl isothiocyanate (AITC), the pungent compound in mustard oil, is a canonical TRPA1 agonist.[8] It activates the channel through covalent modification of cysteine residues in the N-terminal ankyrin repeat domain.[8] AITC will serve as our positive control for channel activation.

  • Antagonist Control: HC-030031 is a selective and reversible TRPA1 antagonist that has been extensively used in both in vitro and in vivo studies to probe the function of the channel.[3][9] It will be our benchmark for inhibitory activity.

Experimental Protocols: The Path to Data-Driven Insights

The following protocols are designed to be self-validating, with integrated controls to ensure the reliability of the experimental outcomes.

Cell Culture and Transfection
  • Cell Line Maintenance: Human Embryonic Kidney 293 (HEK293) cells are a standard cell line for heterologous expression of ion channels. They will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Transient Transfection: For functional assays, HEK293 cells will be transiently transfected with a mammalian expression vector encoding human TRPA1. A common method is to use a lipid-based transfection reagent according to the manufacturer's protocol. A co-transfection with a fluorescent reporter protein (e.g., GFP) can be used to monitor transfection efficiency. Assays are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay: A Primary Functional Readout

This assay measures changes in intracellular calcium concentration upon channel activation, providing a robust and high-throughput method for assessing TRPA1 function.[10]

  • Cell Plating: Transfected HEK293 cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion.

  • Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is recorded before the automated addition of test compounds, benchmark controls (AITC and HC-030031), and the vehicle control (DMSO). Fluorescence intensity is monitored over time.

    • Agonist Mode: To test for agonist activity, this compound will be added at various concentrations, and the resulting increase in intracellular calcium will be measured.

    • Antagonist Mode: To test for antagonist activity, cells will be pre-incubated with various concentrations of this compound before the addition of a fixed concentration of AITC (typically the EC80). A reduction in the AITC-evoked calcium response would indicate antagonism.

G cluster_0 Preparation cluster_1 Assay Execution (Antagonist Mode) cluster_2 Data Analysis A Seed TRPA1-expressing HEK293 cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Add test compound (this compound) or HC-030031 D Incubate C->D E Add agonist (AITC) D->E F Measure fluorescence change E->F G Generate concentration-response curves F->G H Calculate IC50 values G->H

Caption: Workflow for the calcium imaging assay in antagonist mode.

Patch-Clamp Electrophysiology: The Gold Standard for Ion Channel Characterization

This technique provides direct measurement of ion flow through the channel, offering unparalleled temporal and voltage resolution to dissect the mechanism of action.[8]

  • Cell Preparation: Transfected HEK293 cells are plated on glass coverslips for recording.

  • Whole-Cell Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Compound Application: Test and benchmark compounds are applied to the cell via a rapid perfusion system.

    • Agonist Testing: Application of an agonist will evoke an inward current at negative holding potentials.

    • Antagonist Testing: The ability of the test compound to inhibit AITC-evoked currents will be quantified.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Comparative Potency of this compound and Benchmark TRPA1 Modulators

CompoundAssay TypeMode of ActionPotency (IC50/EC50)Efficacy (% of AITC max)
This compoundCalcium ImagingAntagonist1.2 µMN/A
HC-030031 (Benchmark)Calcium ImagingAntagonist0.5 µMN/A
This compoundElectrophysiologyAntagonist1.5 µMN/A
HC-030031 (Benchmark)ElectrophysiologyAntagonist0.6 µMN/A
AITC (Benchmark)Calcium ImagingAgonist5 µM100%
AITC (Benchmark)ElectrophysiologyAgonist3 µM100%

Interpreting the Results:

Visualizing the Underlying Mechanism: TRPA1 Signaling Pathway

TRPA1 activation by noxious stimuli leads to cation influx, primarily Ca2+ and Na+, resulting in membrane depolarization. This triggers the propagation of a pain signal to the central nervous system. In the context of neurogenic inflammation, this depolarization also causes the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[4]

G cluster_0 Sensory Neuron TRPA1 TRPA1 Channel Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Activation Na_Influx Na+ Influx TRPA1->Na_Influx Activation Depolarization Membrane Depolarization AP Action Potential to CNS (Pain Perception) Depolarization->AP Ca_Influx->Depolarization Vesicle Vesicle Fusion Ca_Influx->Vesicle Na_Influx->Depolarization CGRP_SP Release of CGRP & Substance P (Neurogenic Inflammation) Vesicle->CGRP_SP Stimuli Noxious Stimuli (e.g., AITC) Stimuli->TRPA1 Antagonist Antagonist (e.g., this compound) Antagonist->TRPA1

Caption: Simplified signaling pathway of TRPA1 activation and inhibition.

Conclusion

This guide outlines a rigorous, scientifically-grounded strategy for benchmarking this compound, based on the hypothesis of it being a TRPA1 modulator. By employing a combination of cell-based functional assays and detailed electrophysiological recordings, and by comparing its performance against well-established benchmark compounds, a comprehensive pharmacological profile can be constructed. The hypothetical results suggest that this compound may act as a TRPA1 antagonist. Further investigation into its selectivity, off-target effects, and in vivo efficacy would be the necessary next steps in its journey as a potential therapeutic candidate for pain and inflammatory conditions.

References

statistical analysis for 2-Methyl-3-(1-piperidinyl)benzoic Acid experimental data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Statistical Analysis of 2-Methyl-3-(1-piperidinyl)benzoic Acid's Cyclooxygenase Inhibition Profile

This guide provides a comprehensive framework for the statistical analysis of experimental data for this compound, a novel compound with putative anti-inflammatory properties. We will objectively compare its performance against established cyclooxygenase (COX) inhibitors, providing supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel chemical entities in the context of inflammation and pain modulation.

Introduction: The Quest for Selective Inflammation Modulators

Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in the management of pain and inflammation.[1][2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two principal isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as gastric protection and platelet aggregation.[1] In contrast, COX-2 is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[2][4]

The development of selective COX-2 inhibitors was a significant advancement, aiming to provide the anti-inflammatory benefits of NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[4] However, concerns about cardiovascular risks with some selective COX-2 inhibitors have underscored the complexity of this therapeutic target.[1][5]

This compound is a novel small molecule whose structural features, including a benzoic acid moiety and a piperidine ring, suggest potential interactions with biological targets involved in inflammatory pathways.[6][7] This guide outlines a hypothetical, yet scientifically rigorous, in vitro study to characterize its COX inhibition profile and compares it to well-established drugs: the COX-2 selective inhibitor Celecoxib and the non-selective NSAID Diclofenac.

Experimental Design and Rationale

The cornerstone of this comparative analysis is a robust in vitro assay to determine the inhibitory potency of this compound against both COX-1 and COX-2. The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity.

Causality in Experimental Choices
  • Choice of Assay: A colorimetric or fluorescent COX inhibitor screening assay is selected for its high throughput, sensitivity, and reproducibility, making it suitable for characterizing novel compounds.[8][9] These assays measure the peroxidase component of COX activity.

  • Comparator Selection:

    • Celecoxib: A well-characterized, highly selective COX-2 inhibitor, serves as a benchmark for COX-2 potency and selectivity.

    • Diclofenac: A potent, non-selective NSAID, provides a reference for balanced COX-1 and COX-2 inhibition.

  • Dose-Response Curve: A dose-response curve is generated to understand the relationship between the concentration of the inhibitor and the extent of enzyme inhibition.[10][11] This is crucial for determining the IC50 value accurately. A semi-log plot is typically used, with the logarithm of the concentration on the x-axis and the response on the y-axis.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay In Vitro COX Inhibition Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound, Celecoxib, and Diclofenac Serial_Dilution Perform serial dilutions of compounds in assay buffer Compound_Prep->Serial_Dilution Enzyme_Prep Prepare human recombinant COX-1 and COX-2 enzymes Incubation Incubate enzymes with compounds or vehicle control Enzyme_Prep->Incubation Assay_Plate Prepare 96-well assay plates Assay_Plate->Serial_Dilution Serial_Dilution->Incubation Reaction_Start Initiate reaction with Arachidonic Acid Incubation->Reaction_Start Measurement Measure absorbance/fluorescence at specific time points Reaction_Start->Measurement Data_Normalization Normalize data to positive and negative controls Measurement->Data_Normalization Dose_Response Generate dose-response curves using non-linear regression Data_Normalization->Dose_Response IC50_Calc Calculate IC50 values for each compound against COX-1 and COX-2 Dose_Response->IC50_Calc Selectivity_Index Calculate COX-2 Selectivity Index IC50_Calc->Selectivity_Index

Caption: Workflow for in vitro COX inhibition assay and subsequent data analysis.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on commercially available colorimetric COX inhibitor screening assays.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate

  • 96-well microplates

  • Microplate reader

  • This compound, Celecoxib, and Diclofenac

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This includes the preparation of the assay buffer, enzyme solutions, and substrate solutions.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial dilutions of each compound in the assay buffer to create a range of concentrations for the dose-response curve. A typical range would be from 0.001 µM to 100 µM.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of the diluted test compounds to the appropriate wells.

    • Add 10 µL of DMSO (vehicle control) to the control wells.

  • Enzyme Addition and Incubation:

    • Add 10 µL of either the COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

    • Immediately add 10 µL of the colorimetric substrate.

    • Shake the plate for 10 seconds.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5-10 minutes.

  • Data Calculation:

    • Determine the rate of reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Rate of vehicle control - Rate of inhibitor) / Rate of vehicle control] x 100

Data Presentation and Statistical Analysis

The following is a hypothetical dataset for illustrative purposes.

Table 1: Hypothetical Dose-Response Data for COX-1 and COX-2 Inhibition

Concentration (µM)% Inhibition COX-1 (this compound)% Inhibition COX-2 (this compound)% Inhibition COX-1 (Celecoxib)% Inhibition COX-2 (Celecoxib)% Inhibition COX-1 (Diclofenac)% Inhibition COX-2 (Diclofenac)
0.0012.15.30.510.28.19.5
0.014.515.81.225.618.422.1
0.110.235.12.548.945.349.8
125.665.48.975.378.976.2
1055.388.920.192.195.193.5
10085.195.248.798.598.999.1
Statistical Analysis of Dose-Response Curves

The IC50 values are determined by fitting the dose-response data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation, also known as the Hill equation.[11][12] This analysis is best performed using statistical software such as GraphPad Prism or R.

The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the percent inhibition.

  • X is the logarithm of the inhibitor concentration.

  • Top and Bottom are the plateaus of the curve.

  • LogIC50 is the logarithm of the concentration that gives a response halfway between the top and bottom.

  • HillSlope describes the steepness of the curve.

The statistical significance of the curve fit is assessed by the p-value and the R-squared value.[13] A low p-value indicates that the observed dose-response relationship is unlikely to be due to random chance.[13]

Data Analysis Workflow Diagram

G Raw_Data Raw Absorbance Data Percent_Inhibition Calculate % Inhibition Raw_Data->Percent_Inhibition Log_Concentration Transform Concentration to Log Scale Percent_Inhibition->Log_Concentration Nonlinear_Regression Fit to Sigmoidal Dose-Response Model Log_Concentration->Nonlinear_Regression IC50_Determination Determine IC50 and 95% Confidence Intervals Nonlinear_Regression->IC50_Determination Goodness_of_Fit Assess Goodness of Fit (R-squared, p-value) Nonlinear_Regression->Goodness_of_Fit Selectivity_Index_Calc Calculate COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_Determination->Selectivity_Index_Calc G cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_prostaglandins Prostaglandins Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Physiological_PGs Physiological Prostaglandins (Gastric protection, Platelet aggregation) PGH2->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Inflammatory_PGs Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Strongly Inhibits Test_Compound This compound (Moderately Selective) Test_Compound->COX1 Weakly Inhibits Test_Compound->COX2 Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.